Product packaging for endo-Norborneol(Cat. No.:)

endo-Norborneol

Cat. No.: B8440766
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-AHXFUIDQSA-N
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Description

Endo-Norborneol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B8440766 endo-Norborneol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2S)-bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5?,6?,7-/m0/s1

InChI Key

ZQTYQMYDIHMKQB-AHXFUIDQSA-N

Isomeric SMILES

C1CC2CC1C[C@@H]2O

Canonical SMILES

C1CC2CC1CC2O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to endo-Norborneol: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-Norborneol, a bicyclic alcohol, is a molecule of significant interest in organic chemistry. Its rigid, strained ring system and distinct stereochemistry make it a valuable chiral auxiliary and a model compound for studying reaction mechanisms.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound, systematically named (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic alcohol. The "endo" designation specifies the stereochemistry of the hydroxyl group, which is oriented syn to the longer bridge of the bicyclo[2.2.1]heptane skeleton. This contrasts with its diastereomer, exo-norborneol, where the hydroxyl group is in the anti position.

Key Identifiers:

IdentifierValue
IUPAC Name (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol[2]
CAS Number 497-36-9[1][3][4]
Molecular Formula C₇H₁₂O[1][4][5]
Molecular Weight 112.17 g/mol [2][4][5]
InChI Key ZQTYQMYDIHMKQB-HNBBVXEKNA-N[2]
SMILES C1C[C@H]2C[C@H]1C[C@H]2O[2]

Physicochemical Properties

This compound is a colorless solid with a characteristic camphor-like odor.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Melting Point148-154 °C[1][2][6]
Boiling Point176.5 °C at 760 mmHg[1][3]
Density1.097 g/cm³[1][3][4]
Flash Point74.4 °C[1]
Vapor Pressure0.332 mmHg at 25°C[1]
Refractive Index1.537[1]
SolubilityInformation not widely available, but soluble in organic solvents like chloroform (B151607).[7]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR (in CDCl₃)Signals typically observed around 4.22 (H attached to hydroxyl-bearing carbon), 2.24, 2.16, 2.07, 1.94, 1.88, 1.56, 1.37, 1.34, 1.30, 1.29, and 0.84 ppm.[8]
¹³C NMR (in CDCl₃)Characteristic peaks are present, though specific shifts can vary slightly based on experimental conditions.[1]
IR Spectroscopy A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch of the alcohol, and C-H stretching peaks just below 3000 cm⁻¹.[1][9]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 112.[10]

Experimental Protocols

Synthesis of this compound via Reduction of Norcamphor (B56629)

A common and stereoselective method for synthesizing this compound is the reduction of norcamphor using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The endo product is favored due to the steric hindrance on the exo face of the carbonyl group.

Methodology:

  • Dissolution: Dissolve norcamphor in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution. An ice bath can be used to control the reaction temperature, especially with the more reactive LiAlH₄.[1][9]

  • Reaction: Stir the mixture at room temperature or with gentle reflux for a specified period, typically ranging from 30 minutes to several hours, to ensure the complete reduction of the ketone.[1][7]

  • Quenching: Carefully add water or a dilute acid to quench the excess reducing agent.[1]

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by sublimation, which takes advantage of norborneol's ability to sublime readily.[3][4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified this compound in deuterated chloroform (CDCl₃).[8] Acquire the spectra on a high-field NMR spectrometer. The chemical shifts and coupling constants will confirm the structure and stereochemistry of the product.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a sample for IR analysis. This can be done by creating a Nujol mull, where a small amount of the solid is ground with mineral oil to form a paste, which is then pressed between two salt plates (e.g., KBr).[12] Alternatively, a concentrated solution in a solvent like carbon tetrachloride or chloroform can be used in a liquid cell.[6]

  • Analysis: Obtain the IR spectrum. The presence of a broad O-H stretching band and the absence of a strong carbonyl (C=O) peak from the starting material indicate the successful reduction.

Signaling Pathways and Reaction Mechanisms

Synthesis of this compound from Norcamphor

The reduction of norcamphor to this compound is a stereoselective reaction. The hydride from the reducing agent preferentially attacks the carbonyl group from the less sterically hindered exo face, leading to the formation of the endo alcohol.

G Reduction of Norcamphor to this compound Norcamphor Norcamphor TransitionState Transition State Norcamphor->TransitionState [1] NaBH₄ (or LiAlH₄) [2] H₂O Endo_Norborneol This compound TransitionState->Endo_Norborneol Hydride attack from exo face

Caption: Synthesis of this compound from Norcamphor.

Wagner-Meerwein Rearrangement

The norbornyl system is classic for demonstrating the Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement.[13] When norborneol derivatives are subjected to acidic conditions, the loss of a leaving group (e.g., water from protonated norborneol) generates a secondary carbocation. This can rearrange via a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, which can then be trapped by a nucleophile.[14][15]

G Wagner-Meerwein Rearrangement of Norbornyl Cation Protonated_Norborneol Protonated this compound Secondary_Carbocation Secondary Norbornyl Cation Protonated_Norborneol->Secondary_Carbocation - H₂O Rearranged_Carbocation Rearranged (more stable) Cation Secondary_Carbocation->Rearranged_Carbocation 1,2-Hydride or Alkyl Shift Rearranged_Product Rearranged Product Rearranged_Carbocation->Rearranged_Product + Nucleophile

Caption: Wagner-Meerwein Rearrangement of the Norbornyl Cation.

Applications in Research and Development

This compound and its derivatives are pivotal in several areas of chemical research and development:

  • Asymmetric Synthesis: Due to its rigid chiral structure, this compound is employed as a chiral auxiliary to control the stereochemical outcome of various reactions, leading to the synthesis of enantiomerically pure compounds, which is crucial in drug development.[1][16][17]

  • Mechanistic Studies: The unique bicyclic system of norborneol provides a constrained framework that is ideal for studying the stereochemistry and mechanisms of reactions such as carbocation rearrangements (Wagner-Meerwein rearrangement), eliminations, and additions.[13][14][18]

  • Polymer Chemistry: Norborneol derivatives can be used as monomers in the synthesis of polymers with high thermal stability and specific optical properties.

Conclusion

This compound is a foundational molecule in organic chemistry with a rich history and continued relevance in modern research. Its well-defined structure and predictable reactivity make it an invaluable tool for both synthetic and mechanistic studies. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their work.

References

Synthesis of endo-Norborneol from Norbornene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of endo-norborneol from norbornene. Direct conversion methods often yield a mixture of stereoisomers, with the exo form being thermodynamically favored. Therefore, this document focuses on a robust, two-step synthetic pathway that allows for the stereoselective production of the desired this compound isomer. This route involves the initial conversion of norbornene to the intermediate norcamphor (B56629), followed by a stereoselective reduction.

Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the practical application of these methods.

Approaches to Norborneol Synthesis: A Comparative Overview

The synthesis of norborneol from norbornene can be approached via direct or indirect methods. The choice of method is critical for achieving the desired stereochemistry.

Direct Hydration of Norbornene: Limitations in endo-Selectivity

Direct acid-catalyzed hydration of norbornene adds water across the double bond, but it invariably produces a mixture of endo- and exo-norborneol. This lack of selectivity arises from the reaction mechanism, which involves a planar carbocation intermediate that can be attacked by water from either the syn or anti face.

Hydroboration-oxidation, another direct method, offers high stereoselectivity but yields the exo isomer almost exclusively. The borane (B79455) molecule preferentially adds to the less sterically hindered exo face of the norbornene double bond. The subsequent oxidation step proceeds with retention of configuration, resulting in exo-norborneol.

G cluster_direct Direct Hydration Methods cluster_conclusion Conclusion Norbornene Norbornene Norborneol_Mix exo/endo-Norborneol Mixture Norbornene->Norborneol_Mix H₂SO₄, H₂O (Acid-Catalyzed Hydration) Exo_Norborneol exo-Norborneol (Major) Norbornene->Exo_Norborneol 1. BH₃·THF 2. H₂O₂, NaOH (Hydroboration-Oxidation) Conclusion Direct methods are unsuitable for a selective synthesis of this compound.

Figure 1. Logical flow of direct hydration methods for norbornene.

Indirect Synthesis via Norcamphor: The Preferred Route to this compound

A more effective strategy for the selective synthesis of this compound is a two-step process. This method provides greater stereochemical control in the final reduction step.

  • Step 1: Synthesis of Norcamphor : Norbornene is first converted to norcamphor. A highly efficient method involves the hydration of norbornene to a mixture of norborneols, followed by oxidation of this mixture to norcamphor.

  • Step 2: Stereoselective Reduction : Norcamphor is then reduced to norborneol. By selecting the appropriate reducing agent, the reaction can be directed to favor the formation of the endo isomer.

G Start Norbornene Step1_Product 2-Norbornanol (exo/endo mixture) Start->Step1_Product Step 1a: Hydration (H₂SO₄, H₂O) Step2_Product Norcamphor (2-Norbornanone) Step1_Product->Step2_Product Step 1b: Oxidation (e.g., aerobic oxidation) Final_Product This compound Step2_Product->Final_Product Step 2: Stereoselective Reduction (e.g., LiAlH₄)

Figure 2. Two-step synthesis pathway to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound via the norcamphor intermediate.

Step 1: Synthesis of Norcamphor from Norbornene

This procedure is adapted from a high-yield, two-step process involving hydration followed by oxidation.

2.1.1. Part A: Hydration of Norbornene to 2-Norbornanol

Protocol:

  • To a solution of 150 g of 33% sulfuric acid (H₂SO₄) and 10 mL of dichloromethane, add 10.0 g (0.106 mol) of norbornene.

  • Heat the mixture to 80°C for 4 hours with continuous stirring.

  • After cooling, extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Evaporate the solvent under vacuum to a constant weight to yield 2-norbornanol.

2.1.2. Part B: Oxidation of 2-Norbornanol to Norcamphor

Protocol:

  • Prepare the catalyst system by mixing 4-hydroxy-TEMPO, cuprous chloride (CuCl), and tert-butylamine (B42293) (TBN).

  • Dissolve the 2-norbornanol obtained from Part A in a suitable solvent.

  • Add the catalyst system to the solution.

  • Stir the mixture under an oxygen atmosphere at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and extract the norcamphor with a suitable organic solvent.

  • Purify the product by column chromatography or distillation.

ParameterValue
Overall Yield 91%
Hydration Yield94.5%
Oxidation Yield95%
Purity>96% (by GC)

Table 1: Quantitative data for the synthesis of norcamphor from norbornene.

Step 2: Stereoselective Reduction of Norcamphor to this compound

The stereochemical outcome of the reduction of norcamphor is highly dependent on the steric bulk of the hydride reagent. Less hindered reagents can approach from the exo face, leading to the endo alcohol.

G cluster_paths Hydride Attack Pathways Norcamphor Norcamphor Exo_Attack Exo Attack (less hindered) Norcamphor->Exo_Attack Endo_Attack Endo Attack (more hindered) Norcamphor->Endo_Attack Endo_Product This compound (Major Product) Exo_Attack->Endo_Product Favored with less bulky reducing agents (e.g., LiAlH₄) Exo_Product exo-Norborneol (Minor Product) Endo_Attack->Exo_Product Becomes more significant with bulkier reagents

Figure 3. Stereoselectivity in the reduction of norcamphor.

Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄):

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve norcamphor in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, reflux the mixture for 4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • The resulting solid can be purified by sublimation or recrystallization.

Reducing AgentSolventThis compound (%)exo-Norborneol (%)
Lithium Aluminum Hydride (LiAlH₄) Ether ~90-92% ~8-10%
Sodium Borohydride (NaBH₄)Methanol~86%~14%
Lithium tri-tert-butoxyaluminum hydrideTHF>99%<1%

Table 2: Stereoselectivity of norcamphor reduction with various hydride reagents.

Conclusion

For the selective synthesis of this compound from norbornene, a two-step approach via a norcamphor intermediate is demonstrably superior to direct hydration methods. The initial synthesis of norcamphor can be achieved in high yield through a hydration-oxidation sequence. Subsequent reduction of norcamphor with a sterically unhindered reducing agent, such as lithium aluminum hydride or lithium tri-tert-butoxyaluminum hydride, affords the desired this compound with high stereoselectivity. This guide provides the necessary protocols and comparative data to enable researchers to effectively produce this valuable bicyclic alcohol for applications in drug development and materials science.

endo-Norborneol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to endo-Norborneol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile bicyclic alcohol crucial as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and illustrates its relevance in drug development through logical workflow diagrams.

Core Properties of this compound

This compound, systematically named bicyclo[2.2.1]heptan-2-ol, is a solid organic compound. Its rigid bicyclic structure and the stereochemistry of the hydroxyl group make it a valuable chiral building block in organic synthesis.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its enantiomers are summarized in the table below.

PropertyValueCitations
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
CAS Number 497-36-9 (racemic mixture)[1]
61277-90-5 ((2R)-(+)-endo-Norborneol)[2]
36779-79-0 ((2S)-(-)-endo-Norborneol)[2]
Appearance Light yellow powder solid[3]
Odor Odorless[3]
Melting Point 149-154 °C[3]
IUPAC Name rel-(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol[2]
InChI Key ZQTYQMYDIHMKQB-UHFFFAOYSA-N (for racemate)
SMILES C1CC2CC1C(C2)O

Experimental Protocols

Detailed methodologies for the synthesis and a common subsequent reaction of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound via Acid-Catalyzed Hydration of Norbornene

This protocol describes the synthesis of a mixture of exo- and this compound from norbornene, a common undergraduate and research laboratory procedure.[4][5]

Materials:

  • Norbornene (450 mg)

  • Water (1 mL)

  • Concentrated Sulfuric Acid (1.5 mL)

  • 6 M Sodium Hydroxide (NaOH) solution (approx. 11 mL)

  • Methylene (B1212753) Chloride (CH₂Cl₂) (2 x 10 mL)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • 25-mL Erlenmeyer flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In the 25-mL Erlenmeyer flask, add 1 mL of water and cool it in an ice bath.

  • Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the water with stirring.

  • Remove the flask from the ice bath and add 450 mg of norbornene.

  • Stir the mixture at a low heat for approximately 20 minutes, or until the solid norbornene has completely dissolved.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of approximately 11 mL of 6 M NaOH. Monitor the pH to ensure it becomes basic.

  • Transfer the neutralized solution to a separatory funnel.

  • Rinse the flask with 10 mL of water and add the rinsing to the separatory funnel.

  • Extract the aqueous solution with two 10 mL portions of methylene chloride.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to yield the crude norborneol product.

  • The product can be further purified by sublimation or recrystallization.[4]

Oxidation of this compound to Norcamphor (B56629)

This procedure outlines the oxidation of this compound to norcamphor using a Jones reagent.[6]

Materials:

  • This compound (0.31 g)

  • Ether (10 mL)

  • Jones reagent (3 mL of a solution prepared from 5 g Na₂Cr₂O₇·2H₂O and 3.75 mL concentrated H₂SO₄, diluted to 25 mL)

  • Saturated Sodium Bicarbonate solution

  • Water

Procedure:

  • Dissolve 0.31 g of this compound in 10 mL of ether in a suitable reaction flask.

  • Add 3 mL of the Jones reagent to the solution.

  • Stir the mixture overnight.

  • Separate the ether layer, and extract the aqueous layer with two 5 mL portions of ether.

  • Combine all ether extracts and wash them with three 5 mL portions of saturated sodium bicarbonate solution, followed by one 5 mL portion of water.

  • Dry the ether layer over an anhydrous drying agent.

  • Carefully remove the ether by distillation to obtain norcamphor.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Norbornene Norbornene Hydration Acid-Catalyzed Hydration Norbornene->Hydration H2SO4 H₂SO₄ (aq) H2SO4->Hydration Neutralization Neutralization (NaOH) Hydration->Neutralization Mixture of exo/endo isomers Extraction Extraction (CH₂Cl₂) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation endo_Norborneol This compound Evaporation->endo_Norborneol Purification may be required

Caption: Experimental workflow for the synthesis of this compound.

G cluster_core Core Scaffold cluster_derivatives Derivatization & Applications cluster_drug_dev Drug Development Context Norborneol This compound Intermediates Pharmaceutical Intermediates Norborneol->Intermediates Agrochemicals Agrochemicals Norborneol->Agrochemicals Norbornene_Polymers Norbornene-based Polymers Norborneol->Norbornene_Polymers via dehydration & polymerization Cancer_Therapy Cancer Therapy Intermediates->Cancer_Therapy as chemotherapeutic agents Drug_Delivery Drug Delivery Systems Norbornene_Polymers->Drug_Delivery as carriers

References

In-Depth Technical Guide to the Physical Properties of endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of endo-Norborneol, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental protocols for the characterization of this compound.

Core Physical Properties

This compound is a bicyclic alcohol with the chemical formula C₇H₁₂O. Its physical state at standard conditions is a colorless solid.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and manipulation in various chemical processes.

Data Presentation

The experimentally determined melting and boiling points for this compound are summarized in the table below. It is important to note that the melting point is typically reported as a range, which can be an indicator of purity. A sharp, narrow melting point range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.[2]

Physical PropertyValue
Melting Point149-154 °C[3][4]
149-151 °C[5]
148.0-154.0 °C[1][6]
Boiling Point176.5 °C (at 760 mmHg)[1][5]

For comparison, the isomeric exo-Norborneol has a distinct melting point of 124-126 °C and a boiling point of 176-177 °C.[7]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.[9]

  • Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[10] To further compact the sample, the capillary tube can be dropped, sealed-end down, through a long glass tube onto a hard surface.[10][11]

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.[11]

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[9]

    • A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[10] The heating rate is then reduced to a slow rate of about 1-2 °C per minute.[2][9]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Visualization of Melting Point Determination Workflow:

MeltingPointWorkflow Workflow for Melting Point Determination A Prepare Sample: - Ensure sample is dry - Grind to a fine powder B Load Capillary Tube: - Tap open end into sample - Pack sample to 2-3 mm height A->B C Place in Apparatus B->C D Rapid Heating (Optional): - Determine approximate melting range C->D E Slow Heating: - Heat to 20°C below approx. MP - Reduce rate to 1-2°C/min C->E If approx. MP is known D->E F Observe and Record: - T1: First liquid drop appears - T2: All solid has melted E->F G Report Melting Range (T1 - T2) F->G BoilingPointWorkflow Workflow for Micro Boiling Point Determination A Prepare Sample: - Add liquid to small test tube B Assemble Apparatus: - Attach test tube to thermometer - Insert inverted capillary tube - Place assembly in Thiele tube A->B C Heat Apparatus: - Gently heat the Thiele tube B->C D Observe Bubbles: - Heat until a rapid, continuous stream of bubbles emerges C->D E Cool Apparatus: - Remove heat source D->E F Record Boiling Point: - Note temperature when liquid enters the capillary tube E->F

References

An In-depth Technical Guide to the Infrared Spectroscopy of endo-Norborneol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy in the structural characterization of endo-Norborneol, a bicyclic alcohol pivotal in synthetic chemistry and material science. A detailed analysis of the vibrational frequencies of its key functional groups is presented, alongside standardized experimental protocols for sample analysis.

Data Presentation: IR Absorption Frequencies of this compound

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the key quantitative data, providing a clear reference for spectral interpretation.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)IntensityNotes
HydroxylO-H stretch~3350Strong, BroadThe broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl groups of this compound molecules in the solid state.
Carbon-HydrogenC-H stretch (sp³)2950 - 2850StrongThese absorptions arise from the stretching vibrations of the C-H bonds within the bicyclic alkane framework.
Carbon-OxygenC-O stretch~1050MediumThis peak corresponds to the stretching vibration of the secondary alcohol's C-O single bond.
Carbon-HydrogenC-H bend1470 - 1370MediumThese absorptions are due to the bending (scissoring and rocking) vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups in the norbornane (B1196662) skeleton.

Mandatory Visualization: Functional Group-IR Absorption Correlation

The following diagram illustrates the direct relationship between the functional groups present in this compound and their characteristic absorption regions in an infrared spectrum.

G cluster_molecule This compound Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol C₇H₁₂O OH Hydroxyl (-OH) mol->OH contains CH Alkyl C-H (sp³) mol->CH contains CO Carbon-Oxygen (C-O) mol->CO contains OH_peak ~3350 cm⁻¹ (Broad) OH->OH_peak absorbs at CH_peak 2950-2850 cm⁻¹ CH->CH_peak absorbs at CO_peak ~1050 cm⁻¹ CO->CO_peak absorbs at

Functional group to IR peak correlation for this compound.

Experimental Protocols

Accurate and reproducible IR spectra are paramount for reliable structural elucidation. The following are detailed methodologies for the preparation of solid this compound samples for IR analysis.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample within a solid, IR-transparent matrix.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), desiccated (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

  • Infrared spectrometer

Procedure:

  • Grinding: Place 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.[1] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.[1]

  • Die Assembly: Assemble the pellet die according to the manufacturer's instructions.

  • Loading the Die: Carefully transfer a portion of the ground mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 7-10 tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed this compound.[2]

  • Pellet Removal and Analysis: Carefully remove the die from the press and extract the pellet. Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Nujol Mull Method

In this method, the solid sample is suspended in a mineral oil (Nujol) to form a paste, or "mull".

Materials:

  • This compound (2-5 mg)

  • Nujol (high-purity mineral oil) (1-2 drops)

  • Agate mortar and pestle

  • Two polished salt plates (e.g., NaCl or KBr)

  • Spatula

  • Infrared spectrometer

Procedure:

  • Grinding: Place 2-5 mg of this compound in an agate mortar and grind to a fine powder.[3]

  • Mull Formation: Add 1-2 drops of Nujol to the powdered sample in the mortar.[3] Continue grinding until a uniform, thick paste is formed.[4]

  • Sample Mounting: Using a spatula, apply a small amount of the mull to the center of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.[3]

  • Spectral Acquisition: Place the salt plate "sandwich" into the sample holder of the IR spectrometer and acquire the spectrum. Note that the spectrum will show absorption bands for Nujol (primarily C-H stretches and bends), which must be distinguished from the sample's absorptions.[4]

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of endo-Norborneol. The information presented herein is crucial for the structural elucidation and characterization of this and related bicyclic compounds in various research and development settings.

Core Fragmentation Pathways of this compound

Under electron ionization, this compound undergoes characteristic fragmentation, primarily driven by the presence of the hydroxyl group and the strained bicyclic ring system. The mass spectra of endo- and exo-norborneol (B145942) are noted to be very similar, sharing common fragmentation pathways.[1][2]

The molecular ion ([M]⁺˙) of this compound (m/z 112) is typically of low abundance. The fragmentation is dominated by two major pathways:

  • Loss of Water: A prominent fragmentation route involves the elimination of a water molecule from the molecular ion, leading to the formation of a significant peak at m/z 94 ([M-H₂O]⁺˙).[3] Isotopic labeling studies have revealed that this water loss occurs through two distinct processes: one that involves the hydroxyl hydrogen and another that does not.[1][2]

  • Retro-Diels-Alder (RDA) Reaction: The bicyclic structure of norborneol makes it susceptible to a retro-Diels-Alder reaction. This pathway is characteristic of norbornane (B1196662) derivatives and results in the formation of a cyclopentenyl ion, giving rise to a strong peak at m/z 67 .[2][3]

The base peak in the mass spectrum of this compound is observed at m/z 79 .[3] Other significant fragments are also observed, arising from further rearrangements and fissions of the primary fragment ions.

Quantitative Mass Spectrometry Data

The following table summarizes the most significant peaks in the 70 eV electron ionization mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
94High[C₇H₁₀]⁺˙
79100[C₆H₇]⁺
67High[C₅H₇]⁺
6661.2[C₅H₆]⁺˙

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions. The data is compiled from various spectral databases and literature sources.[3]

Experimental Protocols

The mass spectrometry data for this compound is typically acquired using an electron ionization mass spectrometer. The following parameters are representative of a standard experimental setup:

  • Mass Spectrometer: A high-resolution magnetic sector or quadrupole mass spectrometer, such as a Hitachi RMU-6M, is commonly employed.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Sample Introduction: Samples are introduced via a gas chromatography (GC) interface or a direct insertion probe. For GC-MS analysis, a capillary column such as a J&W DB-5 is suitable.

  • Temperature Program (for GC-MS): A typical temperature program would be an initial temperature of 60°C, ramped to 246°C at a rate of 3°C/min.

  • Ion Source Temperature: Maintained at a low temperature (e.g., <150°C) to minimize thermal degradation of the analyte.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

fragmentation_workflow cluster_pathways Primary Fragmentation Pathways M This compound (m/z 112) Ionization Electron Ionization (70 eV) M->Ionization M_ion Molecular Ion [M]⁺˙ (m/z 112) Ionization->M_ion Loss_H2O Loss of H₂O (-18) M_ion->Loss_H2O RDA Retro-Diels-Alder Reaction M_ion->RDA Rearrangement Rearrangement & Further Fragmentation M_ion->Rearrangement Fragment_94 [C₇H₁₀]⁺˙ (m/z 94) Loss_H2O->Fragment_94 Fragment_67 Cyclopentenyl Cation [C₅H₇]⁺ (m/z 67) RDA->Fragment_67 Base_Peak Base Peak [C₆H₇]⁺ (m/z 79) Rearrangement->Base_Peak

Caption: Fragmentation workflow of this compound.

signaling_pathway cluster_water_loss Pathway 1: Water Elimination cluster_rda Pathway 2: Retro-Diels-Alder cluster_rearrangement Pathway 3: Rearrangement mol_ion This compound Molecular Ion [C₇H₁₂O]⁺˙ (m/z 112) frag_94 Fragment Ion [C₇H₁₀]⁺˙ (m/z 94) mol_ion->frag_94 - H₂O frag_67 Cyclopentenyl Cation [C₅H₇]⁺ (m/z 67) mol_ion->frag_67 - C₂H₄O frag_79 Base Peak [C₆H₇]⁺ (m/z 79) mol_ion->frag_79 - H₂O, -CH₃

Caption: Key fragmentation pathways of this compound.

References

The Genesis of a Bridged Bicyclic Alcohol: A Technical Guide to the Discovery and Historical Synthesis of Bicyclo[2.2.1]heptan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptan-2-ol, commonly known as norborneol, is a saturated bicyclic alcohol that has played a significant role in the development of stereochemical theory and as a versatile building block in organic synthesis. Its rigid, strained ring system provides a unique scaffold that has been extensively utilized in the synthesis of complex natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the historical discovery and synthesis of this foundational molecule, presenting key experimental protocols, quantitative data, and logical pathways in a format tailored for the modern researcher.

Historical Perspective: From Camphor (B46023) to Norborneol

The story of bicyclo[2.2.1]heptan-2-ol is intrinsically linked to the study of camphor, a naturally occurring bicyclic ketone. The first total synthesis of the bicyclo[2.2.1]heptane framework was achieved by Finnish chemist Gustaf Komppa in 1903 with his landmark synthesis of camphor. This achievement laid the groundwork for the synthesis of other compounds possessing this unique bridged ring system.

While Komppa's work was monumental, the first key synthesis of bicyclo[2.2.1]heptan-2-ol itself is largely attributed to the pioneering work of Kurt Alder and his student, H. F. Rickert, in 1940. Their research utilized the powerful Diels-Alder reaction, a discovery for which Otto Diels and Kurt Alder would later be awarded the Nobel Prize in Chemistry in 1950. By reacting cyclopentadiene (B3395910) with vinyl acetate, they formed an adduct which, upon hydrolysis, yielded the endo isomer of bicyclo[2.2.1]heptan-2-ol. This early work was pivotal in demonstrating the synthetic utility of the Diels-Alder reaction for accessing the bicyclo[2.2.1]heptane skeleton.

Key Historical Synthetic Routes

Two primary historical pathways have been central to the synthesis of bicyclo[2.2.1]heptan-2-ol: the Diels-Alder approach leading to norbornene and its subsequent functionalization, and the reduction of the corresponding ketone, bicyclo[2.2.1]heptan-2-one (norcamphor).

The Diels-Alder Approach

The reaction of cyclopentadiene with an appropriate dienophile is a cornerstone of bicyclo[2.2.1]heptane chemistry.

  • Formation of Norbornene: The Diels-Alder reaction between cyclopentadiene and ethylene (B1197577) yields bicyclo[2.2.1]hept-2-ene (norbornene), a key intermediate.

  • Hydration of Norbornene: Norbornene can be hydrated to bicyclo[2.2.1]heptan-2-ol. The acid-catalyzed hydration of norbornene, typically using sulfuric acid, is a well-established method. This reaction proceeds via a carbocation intermediate and generally favors the formation of the exo isomer.[1]

Reduction of Norcamphor (B56629)

The reduction of norcamphor provides a direct route to bicyclo[2.2.1]heptan-2-ol and is a classic example of stereoselective synthesis.

  • Synthesis of Norcamphor: Norcamphor can be synthesized via the Diels-Alder reaction of cyclopentadiene and vinyl acetate, followed by hydrolysis and oxidation.

  • Stereoselective Reduction: The reduction of the carbonyl group of norcamphor with various reducing agents has been extensively studied. The rigid bicyclic framework sterically hinders one face of the carbonyl group, leading to a high degree of stereoselectivity. Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) predominantly yields the exo-alcohol, isoborneol, due to the hydride attacking from the less sterically hindered endo face.

Quantitative Data Summary

The stereochemical outcome of various synthetic methods for bicyclo[2.2.1]heptan-2-ol is a critical aspect of its chemistry. The following tables summarize the quantitative data for key historical syntheses.

MethodReagents/ConditionsMajor Isomerexo : endo RatioYield (%)Reference(s)
Acid-Catalyzed HydrationNorbornene, H₂SO₄, H₂OexoPredominantly exo~85-92[1][2]
Oxymercuration-Demercuration1. Hg(OAc)₂, THF/H₂O 2. NaBH₄exo>99:1High[3]
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOHendo1: >99High[4]
Reduction of NorcamphorNaBH₄, Methanolexo~85 : 15>90[5]
Reduction of NorcamphorLiAlH₄, Diethyl etherendo~10 : 90High[5]

Detailed Experimental Protocols

The following are detailed experimental protocols for two key historical syntheses of bicyclo[2.2.1]heptan-2-ol.

Protocol 1: Synthesis of exo-Bicyclo[2.2.1]heptan-2-ol via Acid-Catalyzed Hydration of Norbornene

Materials:

  • Norbornene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (6 M)

  • Methylene (B1212753) Chloride (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Erlenmeyer flask with a spin bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1 mL of water.

  • Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with stirring.

  • Remove the flask from the ice bath and add 450 mg of norbornene to the acid solution.

  • Stir the mixture and gently heat on a hot plate at a low setting for approximately 20 minutes, or until all the solid norbornene has dissolved.[6]

  • Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of 11 mL of 6 M NaOH solution with continuous stirring. Check the pH to ensure it is basic.[6]

  • Transfer the mixture to a separatory funnel. Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel.

  • Extract the aqueous layer with two 5 mL portions of methylene chloride. Combine the organic extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization from an ethanol/water solvent pair.

Protocol 2: Synthesis of Bicyclo[2.2.1]heptan-2-ol via Reduction of Norcamphor with Sodium Borohydride

Materials:

  • Norcamphor (Bicyclo[2.2.1]heptan-2-one)

  • Sodium Borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Ice-cold water

  • Methylene Chloride (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical vial with a spin vane

  • Air condenser

  • Vacuum filtration apparatus

  • Hot plate

Procedure:

  • In a 5 mL conical vial containing a magnetic spin vane, dissolve 100 mg of camphor in 1 mL of methanol.

  • Weigh out 100 mg of NaBH₄ and add it in four portions to the camphor solution over a period of five minutes with continuous stirring.[7]

  • Attach an air condenser to the vial and gently reflux the mixture for 5 minutes.[7]

  • After cooling the reaction mixture to room temperature, carefully add 3.5 mL of ice-cold water. A precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water. Allow the solid to dry on the filter for about 10 minutes.[2]

  • Dissolve the crude solid in approximately 4 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent into a pre-weighed flask.

  • Gently evaporate the solvent on a hot plate in a fume hood to obtain the dry product.[2]

  • Determine the weight of the product and calculate the yield. The product is a mixture of exo- and endo-norborneol, with the exo isomer being the major product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic routes to bicyclo[2.2.1]heptan-2-ol.

Diels_Alder_Synthesis Cyclopentadiene Cyclopentadiene Norbornene Bicyclo[2.2.1]hept-2-ene (Norbornene) Cyclopentadiene->Norbornene Diels-Alder Adduct 2-Acetoxybicyclo[2.2.1]hept-5-ene Cyclopentadiene->Adduct Diels-Alder Ethylene Ethylene Ethylene->Norbornene Diels-Alder Hydration Acid-Catalyzed Hydration (H₂SO₄, H₂O) Norbornene->Hydration Norborneol_exo exo-Bicyclo[2.2.1]heptan-2-ol Hydration->Norborneol_exo VinylAcetate Vinyl Acetate VinylAcetate->Adduct Diels-Alder Hydrogenation Hydrogenation (H₂, Pd/C) Adduct->Hydrogenation SatAdduct 2-Acetoxybicyclo[2.2.1]heptane Hydrogenation->SatAdduct Hydrolysis Hydrolysis (NaOH, H₂O) SatAdduct->Hydrolysis Norborneol_endo endo-Bicyclo[2.2.1]heptan-2-ol Hydrolysis->Norborneol_endo Alder & Rickert, 1940 Norcamphor_Reduction Norcamphor Bicyclo[2.2.1]heptan-2-one (Norcamphor) Reduction_exo Reduction (NaBH₄, MeOH) Norcamphor->Reduction_exo Endo Attack Reduction_endo Reduction (LiAlH₄, Et₂O) Norcamphor->Reduction_endo Exo Attack Norborneol_exo exo-Bicyclo[2.2.1]heptan-2-ol (Major Product) Reduction_exo->Norborneol_exo Norborneol_endo endo-Bicyclo[2.2.1]heptan-2-ol (Major Product) Reduction_endo->Norborneol_endo

References

A Technical Guide to the Solubility of endo-Norborneol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of endo-Norborneol, a bicyclic organic compound. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document establishes a framework for its expected solubility based on fundamental chemical principles. To provide quantitative context, experimental data for its isomer, Borneol, is presented as a close proxy. Furthermore, this guide details the standard experimental methodologies required for precise solubility determination.

Predicted Solubility of this compound

This compound (C₇H₁₂O) is a cyclic alcohol. Its structure consists of a nonpolar bicyclic heptane (B126788) skeleton and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior in various organic solvents, governed by the principle of "like dissolves like." The hydroxyl group allows for hydrogen bonding with polar and protic solvents, while the nonpolar carbon framework facilitates dissolution in nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor with these solvents.
Polar Aprotic Acetone, THFHigh to MediumStrong dipole-dipole interactions are possible. Lack of hydrogen bond donation from the solvent may slightly reduce solubility compared to protic solvents.
Nonpolar Toluene, Hexane, p-XyleneMedium to LowSolubility is driven by London dispersion forces interacting with the nonpolar bicyclic core. The polar -OH group limits solubility.
Halogenated DichloromethaneMediumModerate polarity allows for favorable interaction with both the polar and nonpolar regions of the molecule.

Quantitative Solubility Data (Using Borneol as an Isomeric Proxy)

While specific data for this compound is sparse, a 2019 study by Chen et al. provides detailed solubility data for its isomer, Borneol, in several organic solvents using the static equilibrium method.[1][2][3] Given the structural similarity, this data serves as a valuable reference for estimating the solubility of this compound. The data below is expressed as the mole fraction (x) of Borneol at various temperatures.

Table 2: Experimental Mole Fraction Solubility (x) of Borneol in Organic Solvents [1][2][3]

Temperature (K)AcetoneEthanolp-Cymenep-Xylene
296.650.44970.35530.18090.1502
303.150.50550.41010.22010.1834
309.450.56310.46740.26440.2212
315.550.62240.52690.31420.2640
322.150.68960.59460.37520.3169
328.550.75890.66450.44280.3762
335.250.83610.74170.52220.4462
341.750.91680.82360.61110.5255
348.85-0.91920.71880.6198

Data sourced from Chen, J. et al., Journal of Chemical & Engineering Data, 2019.[1][2][3]

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method , also known as the static equilibrium method.[4][5][6]

Principle

An excess amount of the solid solute is mixed with the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. Once at equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is accurately measured.[4][5]

Materials and Equipment
  • Solute: High-purity this compound.

  • Solvents: High-purity organic solvents of interest.

  • Apparatus: Analytical balance, temperature-controlled incubator or water bath with shaker, sealed vials (e.g., screw-cap glass vials), filtration system (e.g., syringe filters with appropriate membrane), and a calibrated analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer).[6]

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.[5]

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature. Agitate the mixture for a predetermined time (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring the concentration in solution remains constant over time.[5][7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a period (e.g., 2-4 hours) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step must be performed quickly to prevent temperature changes that could cause precipitation.[5][6]

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. Results are typically expressed in units such as g/100 mL, mg/L, or mole fraction.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key chemical factors that influence the solubility of this compound.

cluster_solute This compound Structure cluster_solvents Solvent Properties cluster_outcome Resulting Solubility Solute This compound OH_Group Polar -OH Group (Hydrogen Bonding) Solute->OH_Group Core Nonpolar Bicyclic Core (Dispersion Forces) Solute->Core High_Sol High Solubility OH_Group->High_Sol favors interaction with Low_Sol Low Solubility OH_Group->Low_Sol limits interaction with Core->High_Sol favors interaction with Core->Low_Sol limits interaction with PolarSolvent Polar Solvents (e.g., Ethanol) NonpolarSolvent Nonpolar Solvents (e.g., Hexane) High_Sol->PolarSolvent in High_Sol->NonpolarSolvent in Low_Sol->PolarSolvent in Low_Sol->NonpolarSolvent in

Caption: Factors influencing this compound solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the standard workflow for the isothermal shake-flask method.

Caption: Isothermal shake-flask experimental workflow.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-Norborneol, a bicyclic alcohol, serves as a critical chiral building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical scaffold, making it an ideal model for studying stereoselective reactions and a valuable precursor for complex chiral molecules. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its synthesis, the properties of its enantiomers, and detailed experimental protocols for its preparation and analysis.

Introduction to the Stereochemistry of this compound

This compound, systematically named endo-bicyclo[2.2.1]heptan-2-ol, possesses a unique three-dimensional structure characterized by a bridged six-membered ring. The "endo" designation refers to the orientation of the hydroxyl group, which is situated on the same side as the longer ethano bridge (C5-C6) and syn to the one-carbon bridge (C7). This stereochemical arrangement contrasts with its diastereomer, exo-norborneol, where the hydroxyl group is oriented on the opposite side.

The presence of three chiral centers (C1, C2, and C4) in the norborneol structure gives rise to the possibility of multiple stereoisomers. However, due to the rigid, bridged nature of the ring system, only one pair of enantiomers exists for this compound:

  • (+)-endo-Norborneol: (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol

  • (-)-endo-Norborneol: (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol

These enantiomers exhibit identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity.

Synthesis and Enantiomeric Resolution

Racemic this compound is most commonly synthesized via the stereoselective reduction of the prochiral ketone, norcamphor (B56629). The choice of reducing agent dictates the diastereoselectivity of the reaction, with hydride reagents generally favoring attack from the less sterically hindered exo face to yield the endo alcohol as the major product.

Experimental Protocol: Stereoselective Reduction of Norcamphor

Objective: To synthesize racemic this compound via the sodium borohydride (B1222165) reduction of norcamphor.

Materials:

  • Norcamphor

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 5 mL conical vial with spin vane

  • Air condenser

  • Vacuum filtration apparatus

  • Separatory funnel

  • Beaker

Procedure:

  • In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of norcamphor in 1 mL of methanol.

  • Carefully add 100 mg of sodium borohydride in four portions to the stirred norcamphor solution over a period of five minutes.

  • Attach an air condenser to the vial and gently reflux the reaction mixture for 30 minutes.

  • After cooling the mixture to room temperature, cautiously add 3.5 mL of ice-cold water.

  • Collect the crude solid product by vacuum filtration, washing with cold water.

  • Dissolve the crude product in 10 mL of dichloromethane and transfer the solution to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the dichloromethane layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the solid this compound.

Experimental Protocol: Kinetic Resolution of Racemic this compound

Objective: To separate the enantiomers of this compound via lipase-catalyzed kinetic resolution.

Materials:

Procedure:

  • To a solution of racemic (±)-endo-norborneol (44.6 mmol) in tert-butyl methyl ether (50 mL), add vinyl acetate (10 mL) and porcine pancreatic lipase (30 g).

  • Shake the reaction mixture at 200 rpm and 37°C for 72 hours.

  • After the reaction, filter off the enzyme and concentrate the filtrate under reduced pressure.

  • The resulting mixture contains (R)-(+)-endo-2-norbornyl acetate and unreacted (S)-(-)-endo-norborneol.

  • Separate the two components by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • (R)-(+)-endo-norborneol can be obtained by the basic hydrolysis of the corresponding acetate.

Quantitative Data

The physical and chiroptical properties of the this compound enantiomers are summarized in the table below.

Property(+)-endo-Norborneol(-)-endo-NorborneolRacemic (±)-endo-Norborneol
Systematic Name (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol(1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol(±)-endo-bicyclo[2.2.1]heptan-2-ol
CAS Number 36779-79-061277-90-5497-36-9
Molecular Formula C₇H₁₂OC₇H₁₂OC₇H₁₂O
Molecular Weight 112.17 g/mol 112.17 g/mol 112.17 g/mol
Melting Point 149-154 °C[1]148-150 °C149-151 °C[2]
Specific Rotation ([α]D²⁵) +1.81° (c=unknown, solvent unknown)-1.81° (c=unknown, solvent unknown)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While the NMR spectra of the enantiomers are identical in an achiral solvent, they provide crucial information for confirming the endo stereochemistry.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum of this compound shows distinct signals for each proton in the molecule. The assignments are based on chemical shifts, coupling constants, and 2D NMR experiments (COSY).

Proton AssignmentChemical Shift (δ, ppm)
H2 (exo)~4.22
H1 (bridgehead)~2.24
H4 (bridgehead)~2.16
H3 (exo)~2.07
H7 (syn)~1.94
H3 (endo)~1.88
H5 (exo) & H6 (exo)~1.56
H5 (endo) & H6 (endo)~1.37
H7 (anti)~0.84

Note: These are approximate chemical shifts and may vary slightly depending on the specific experimental conditions.[3]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum provides further confirmation of the molecular structure.

Carbon AssignmentChemical Shift (δ, ppm)
C2~75.0
C1~42.5
C4~40.0
C3~39.0
C7~35.5
C6~28.5
C5~24.5

Note: These are approximate chemical shifts and may vary slightly depending on the specific experimental conditions.

Chiral Separation

The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications. Chiral gas chromatography (GC) is a common and effective method for separating and quantifying the enantiomers.

Experimental Protocol: Chiral Gas Chromatography

Objective: To separate the enantiomers of this compound using a chiral capillary GC column.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: For example, a CP-Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane) column (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]

GC Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 230 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of around 60-80°C, followed by a ramp of 2-5°C/min to a final temperature of 180-200°C. The optimal temperature program should be determined empirically to achieve baseline separation.

  • Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

The two enantiomers will exhibit different retention times on the chiral stationary phase, allowing for their separation and quantification.

Visualizations

Stereoisomers of Norborneol

stereoisomers cluster_endo This compound cluster_exo exo-Norborneol S_endo (1S,2R,4R)-(+)-endo-Norborneol R_endo (1R,2S,4S)-(-)-endo-Norborneol S_endo->R_endo Enantiomers S_exo (1S,2S,4R)-(+)-exo-Norborneol S_endo->S_exo Diastereomers R_exo (1R,2R,4S)-(-)-exo-Norborneol S_endo->R_exo Diastereomers R_endo->S_exo Diastereomers R_endo->R_exo Diastereomers S_exo->R_exo Enantiomers

Caption: Stereochemical relationships of norborneol isomers.

Synthesis of this compound

synthesis_workflow Norcamphor Norcamphor Reduction Reduction Norcamphor->Reduction NaBH₄, MeOH Racemic_endo Racemic (±)-endo-Norborneol Reduction->Racemic_endo Kinetic_Resolution Kinetic_Resolution Racemic_endo->Kinetic_Resolution Lipase, Vinyl Acetate S_enantiomer (S)-(-)-endo-Norborneol Kinetic_Resolution->S_enantiomer R_acetate (R)-(+)-endo-Norbornyl Acetate Kinetic_Resolution->R_acetate Hydrolysis Hydrolysis R_acetate->Hydrolysis Base R_enantiomer (R)-(+)-endo-Norborneol Hydrolysis->R_enantiomer

Caption: Synthetic pathway to this compound enantiomers.

Chiral GC Analysis Workflow

gc_workflow Sample This compound Sample Injection Injection Sample->Injection Inject Chiral_Column Chiral GC Column Injection->Chiral_Column Carrier Gas Flow Separation Separation Chiral_Column->Separation Temperature Program Detection Detection Separation->Detection Elution Chromatogram Chromatogram Detection->Chromatogram Signal

Caption: Workflow for chiral GC analysis of this compound.

Conclusion

The stereochemistry and chirality of this compound are fundamental to its application in asymmetric synthesis. A thorough understanding of its synthesis, the properties of its enantiomers, and the analytical methods for its characterization is essential for researchers and professionals in the fields of chemistry and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful utilization of this important chiral building block.

References

Methodological & Application

Application Note: Acid-Catalyzed Hydration of Norbornene for the Synthesis of Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed hydration of norbornene, a classic organic chemistry reaction that yields norborneol. The procedure involves the reaction of norbornene with water in the presence of a strong acid catalyst, typically sulfuric acid. This process leads to the formation of a mixture of diastereomeric products, exo-norborneol (B145942) and endo-norborneol, with the exo isomer generally being the major product under these conditions. This document outlines the experimental methodology, including reaction setup, workup, and purification by sublimation. Additionally, it presents relevant quantitative data, the reaction mechanism, and a visual workflow to guide researchers.

Reaction Scheme

The overall reaction for the acid-catalyzed hydration of norbornene is as follows:

Experimental Protocol

This protocol is based on established laboratory procedures for the hydration of norbornene.[1][2][3]

Materials:

  • Norbornene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • 6 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Diethyl ether or Methylene (B1212753) Chloride (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Ice

Equipment:

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Beakers

  • Hot plate

  • Sublimation apparatus (e.g., two petri dishes)

  • Melting point apparatus

  • Infrared (IR) spectrometer

Procedure:

  • Preparation of Acidic Solution: In a 25-mL Erlenmeyer flask equipped with a spin bar, add 1.0 mL of water.[2] Place the flask in an ice bath to cool.

  • Addition of Sulfuric Acid: Slowly and carefully add 1.5 - 2.0 mL of concentrated sulfuric acid dropwise to the cold water while stirring.[1][2] This is a highly exothermic process.

  • Addition of Norbornene: Remove the flask from the ice bath. In a fume hood, add 0.45-1.0 g of norbornene portionwise to the acid solution.[1][2]

  • Reaction: Stir the mixture. Gentle heating on a hot plate at a low setting may be required to dissolve the norbornene.[2] Continue stirring for approximately 10-20 minutes or until all the solid has dissolved.[1][2] If the flask becomes warm, briefly cool it in the ice-water bath.[1]

  • Neutralization: After the reaction is complete, cool the solution in an ice bath. Slowly and carefully add 6 M NaOH or KOH solution dropwise with continuous stirring until the solution is neutral or slightly basic.[1][2] Check the pH with pH paper.

  • Extraction: Transfer the neutralized solution to a separatory funnel.[2] Add approximately 15 mL of diethyl ether or methylene chloride and mix.[1][2]

  • Separation: Invert the funnel and vent frequently to release pressure. Shake vigorously for about 20 seconds.[1] Allow the layers to separate. Drain the bottom aqueous layer into a beaker.

  • Second Extraction: Add the aqueous layer back to the separatory funnel and extract again with a fresh 10 mL portion of the organic solvent to recover any remaining product.[2]

  • Combine and Wash: Combine the organic layers. Perform sequential washes with 5 mL of distilled water, 5 mL of saturated sodium bicarbonate solution, and finally 5 mL of saturated sodium chloride solution.[1]

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate to remove any residual water and swirl for about 15 seconds.[1]

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed flask. Evaporate the solvent using a rotary evaporator or by gently blowing a stream of air over the solution in a fume hood.[1]

  • Purification by Sublimation: Scrape the crude solid product into a petri dish.[1] Place another petri dish or a "cold-finger" apparatus on top.[4] Gently heat the bottom dish on a hot plate (around 120 °C).[1] The norborneol will sublime and form crystals on the cold upper surface.

  • Product Collection: Once sublimation is complete, remove the apparatus from the heat and allow it to cool. Scrape the purified crystals from the top surface onto a pre-weighed watch glass.[1]

  • Characterization: Determine the mass of the final product to calculate the percent yield. Measure the melting point and obtain an IR spectrum of the product.[2]

Data Presentation

The hydration of norbornene produces a mixture of exo- and this compound. The physical properties of these diastereomers can be used for their identification.

Propertyexo-NorborneolThis compound
Melting Point (°C) 124-126149-151
C-O Stretch in IR (cm⁻¹) ~1000Not Specified

Data sourced from Harper College Organic Chemistry Lab Manual.[2]

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (H₂O + conc. H₂SO₄) reaction 2. Addition of Norbornene & Reaction reagents->reaction neutralization 3. Neutralization (add NaOH/KOH) reaction->neutralization extraction 4. Extraction (add Organic Solvent) neutralization->extraction wash 5. Washing Organic Layer (H₂O, NaHCO₃, NaCl) extraction->wash drying 6. Drying (add Na₂SO₄) wash->drying evaporation 7. Solvent Evaporation drying->evaporation sublimation 8. Purification (Sublimation) evaporation->sublimation analysis 9. Product Analysis (Mass, MP, IR) sublimation->analysis

Caption: A flowchart of the experimental procedure for norborneol synthesis.

Reaction Mechanism

The acid-catalyzed hydration of norbornene proceeds through a three-step mechanism involving a carbocation intermediate.

  • Protonation: The alkene double bond of norbornene acts as a nucleophile and attacks a proton (H⁺) from the hydronium ion (H₃O⁺), which is formed from the sulfuric acid catalyst and water.[4][5] This protonation step forms a secondary carbocation intermediate.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[5][6] Due to steric hindrance from the bridged structure, the attack preferentially occurs from the exo face, leading to the major product.

  • Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst (H₃O⁺) and forming the final alcohol product.[6]

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation norbornene Norbornene carbocation Norbornyl Carbocation norbornene->carbocation + H⁺ h3o H₃O⁺ h2o_1 H₂O h3o->h2o_1 carbocation2 Norbornyl Carbocation oxonium Oxonium Ion carbocation2->oxonium + H₂O h2o_2 H₂O oxonium2 Oxonium Ion norborneol Norborneol oxonium2->norborneol - H⁺ h2o_3 H₂O h3o_regen H₃O⁺ (catalyst regenerated) h2o_3->h3o_regen

Caption: Mechanism of the acid-catalyzed hydration of norbornene.

References

Application Notes: endo-Norborneol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries are a powerful and well-established tool. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product. This application note details the use of endo-norborneol, a readily available and rigid bicyclic alcohol, as an effective chiral auxiliary in asymmetric synthesis, with a primary focus on the Diels-Alder reaction.

The rigid conformational structure of the norbornane (B1196662) skeleton provides a well-defined steric environment, which is crucial for achieving high levels of stereocontrol. By attaching this compound to a prochiral dienophile, one face of the dienophile is effectively shielded, leading to a highly diastereoselective cycloaddition with a diene.

Key Applications

The primary application of this compound as a chiral auxiliary is in asymmetric Diels-Alder reactions. The acrylate (B77674) ester derived from this compound serves as a chiral dienophile. In the presence of a Lewis acid catalyst, this dienophile undergoes a [4+2] cycloaddition with various dienes to produce chiral cyclohexene (B86901) derivatives with high diastereoselectivity. This method is particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates where precise control of stereochemistry is essential.

Mechanism of Stereocontrol

The stereochemical outcome of the Diels-Alder reaction is controlled by the chiral auxiliary in conjunction with a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into a specific conformation. This coordination enhances the dienophile's reactivity and holds the acrylate moiety in a fixed orientation relative to the bulky norbornane skeleton of the auxiliary. The endo-position of the hydroxyl group in the original auxiliary places the dienophile in a chemical environment where one face is sterically hindered, forcing the diene to approach from the less hindered face. This results in the preferential formation of one diastereomer of the Diels-Alder adduct.

Protocols

Protocol 1: Synthesis of the Chiral Dienophile - (endo-Norbornyl) Acrylate

This protocol describes the esterification of this compound with acryloyl chloride to form the chiral dienophile.

Materials:

Procedure:

  • Dissolve (1R,2S,4S)-endo-norborneol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure (endo-norbornyl) acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed asymmetric Diels-Alder reaction between (endo-norbornyl) acrylate and cyclopentadiene (B3395910).

Materials:

  • (endo-Norbornyl) acrylate (from Protocol 1)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (endo-norbornyl) acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 3-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude Diels-Alder adduct. The product can be purified by column chromatography if necessary. The diastereomeric excess (d.e.) can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary by saponification to yield the chiral carboxylic acid.

Materials:

  • Diels-Alder adduct (from Protocol 2)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the chiral carboxylic acid.

  • The recovered this compound can be isolated from the aqueous layer by extraction with a suitable organic solvent.

Data Presentation

The following table summarizes representative data for the asymmetric Diels-Alder reaction using (endo-norbornyl) acrylate with various dienes, catalyzed by Et₂AlCl. (Note: This data is illustrative and based on typical results for this class of chiral auxiliary).

DieneProductYield (%)Diastereomeric Excess (d.e.) (%)
CyclopentadieneBicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative85-95>95 (endo)
Isoprene4-Methylcyclohex-3-enecarboxylic acid derivative80-90>90
1,3-ButadieneCyclohex-3-enecarboxylic acid derivative75-85>90

Visualizations

Asymmetric_Diels_Alder_Workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_da Asymmetric Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage endo_Norborneol This compound Esterification Esterification (Et3N, CH2Cl2) endo_Norborneol->Esterification Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Esterification Chiral_Dienophile (endo-Norbornyl) Acrylate Esterification->Chiral_Dienophile DA_Reaction [4+2] Cycloaddition (-78 °C) Chiral_Dienophile->DA_Reaction Diene Diene (e.g., Cyclopentadiene) Diene->DA_Reaction Lewis_Acid Lewis Acid (e.g., Et2AlCl) Lewis_Acid->DA_Reaction Catalyst DA_Adduct Diastereomerically Enriched Adduct DA_Reaction->DA_Adduct Saponification Saponification (LiOH, THF/H2O) DA_Adduct->Saponification Chiral_Acid Chiral Carboxylic Acid Saponification->Chiral_Acid Recovered_Auxiliary Recovered This compound Saponification->Recovered_Auxiliary

Caption: Experimental workflow for the use of this compound as a chiral auxiliary.

Application Notes and Protocols for the Derivatization of endo-Norborneol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

endo-Norborneol is a bicyclic alcohol that, due to its polar hydroxyl group, can exhibit poor chromatographic behavior in Gas Chromatography (GC) analysis, leading to issues such as peak tailing and low sensitivity. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile functional group. This process is essential for improving the thermal stability and chromatographic performance of endo--Norborneol, resulting in sharper peaks, improved resolution, and enhanced detection.[1][2] This application note provides detailed protocols for the two most common derivatization techniques for alcohols: silylation and acylation, and compares their application to this compound for GC analysis.

Derivatization Methods

The two primary methods for derivatizing alcohols like this compound are silylation and acylation. The choice between these methods depends on the specific analytical requirements, such as desired volatility, stability of the derivative, and the presence of interfering substances in the sample matrix.[3]

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[4][5] This method significantly increases the volatility of the analyte, often leading to shorter GC retention times.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), frequently used with a catalyst like trimethylchlorosilane (TMCS).[3][4] TMS derivatives are, however, sensitive to moisture and may degrade over time, necessitating prompt analysis.[3]

Acylation

Acylation introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl group, forming a more stable ester derivative.[3] Common acylating reagents include acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA).[1][6] Acylated derivatives are generally less susceptible to hydrolysis compared to their silylated counterparts, offering greater stability for storage and analysis.[3] The introduction of fluorine atoms, as in trifluoroacetylation, can further enhance volatility and improve detection sensitivity with an electron capture detector (ECD).[1][7]

Quantitative Data Summary

The following table summarizes the expected and reported quantitative data for the GC analysis of derivatized this compound. Direct comparative data under identical chromatographic conditions is limited in the literature; therefore, this table combines reported data for the acetate (B1210297) derivative with expected trends for other derivatives based on general principles and analysis of similar compounds.

DerivativeDerivatizing ReagentMolecular Weight ( g/mol )Expected VolatilityExpected GC Retention TimeReported Retention Index (RI) on DB-5 ColumnReference
This compound AcetateAcetic Anhydride154.21HighShorter than underivatized alcohol1124[3][8]
TMS-endo-NorborneolMSTFA or BSTFA (+TMCS)184.35Very HighShorter than acetate derivativeNot Reported-
This compound Trifluoroacetate (B77799)TFAA208.18Very HighPotentially shorter than acetate derivativeNot Reported-

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Silylation of this compound with MSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Materials:

  • This compound sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)

  • Anhydrous hexane (B92381) or other suitable solvent

  • Heating block or water bath

  • GC vials with inserts

  • Microsyringes

Protocol:

  • Ensure the this compound sample is completely dry, as any residual water will react with the silylating reagent.

  • Accurately weigh approximately 1 mg of the dried sample into a GC vial.

  • Add 100 µL of anhydrous hexane (or another suitable solvent) to dissolve the sample.

  • Using a clean, dry microsyringe, add 100 µL of MSTFA to the vial.

  • If the reaction is slow or incomplete, 10-20 µL of anhydrous pyridine can be added as a catalyst.

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes using a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC.

Acylation of this compound with Acetic Anhydride

This protocol details the formation of this compound acetate.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

  • Vortex mixer

  • Centrifuge

Protocol:

  • Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.

  • Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.

  • Tightly cap the vial and vortex to mix the contents thoroughly.

  • Heat the reaction mixture at 70°C for 1 hour.

  • After cooling to room temperature, add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extract the this compound acetate by adding 1 mL of diethyl ether, vortexing for 1 minute, and centrifuging to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of diethyl ether and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean GC vial for analysis.

Acylation of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the trifluoroacetate ester of this compound.

Materials:

Protocol:

  • Ensure the this compound sample is completely dry.

  • Accurately weigh approximately 1 mg of the sample into a GC vial.

  • Dissolve the sample in 200 µL of anhydrous acetonitrile.

  • Add 50 µL of TFAA to the vial. For acid-sensitive samples, 10 µL of triethylamine can be added.

  • Tightly cap the vial and vortex for 1 minute.

  • Let the reaction proceed at room temperature for 30 minutes. Gentle heating (e.g., 50°C for 15 minutes) can be applied to accelerate the reaction if necessary.

  • The reaction mixture can be directly injected into the GC-MS. Alternatively, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for analysis.

Diagrams

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start This compound Sample Dry Dry Sample Start->Dry Silylation Silylation (e.g., MSTFA) Dry->Silylation Add Silylating Reagent Acylation Acylation (e.g., Acetic Anhydride, TFAA) Dry->Acylation Add Acylating Reagent GC_Analysis GC Analysis Silylation->GC_Analysis Inject TMS Derivative Acylation->GC_Analysis Inject Acyl Derivative End End GC_Analysis->End Data Acquisition & Processing

Caption: Experimental workflow for the derivatization of this compound.

DerivatizationPathways cluster_silylation Silylation cluster_acylation Acylation endo_Norborneol This compound (R-OH) MSTFA MSTFA endo_Norborneol->MSTFA + Reagent Acetic_Anhydride Acetic Anhydride endo_Norborneol->Acetic_Anhydride + Reagent TFAA TFAA endo_Norborneol->TFAA + Reagent TMS_Derivative TMS-endo-Norborneol (R-O-TMS) MSTFA->TMS_Derivative Acetate_Derivative This compound Acetate (R-O-C(O)CH3) Acetic_Anhydride->Acetate_Derivative TFA_Derivative This compound Trifluoroacetate (R-O-C(O)CF3) TFAA->TFA_Derivative

Caption: Derivatization pathways for this compound.

References

The Role of endo-Norborneol in Polymer Chemistry and Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-Norborneol and its derivatives are bicyclic alcohols that serve as versatile monomers in polymer chemistry, particularly in the synthesis of functional polymers through Ring-Opening Metathesis Polymerization (ROMP). The strained norbornene ring system provides a high driving force for polymerization, while the endo-hydroxyl group offers a reactive site for post-polymerization modification or for imparting specific properties such as hydrophilicity and adhesion to the resulting polymer. However, the direct polymerization of monomers containing unprotected hydroxyl groups can be challenging due to the deactivation of common ROMP catalysts.[1] This document provides an overview of the applications of this compound-derived polymers and detailed protocols for their synthesis, focusing on a protecting group strategy.

Applications of Poly(this compound) and its Derivatives

Polymers incorporating the this compound moiety exhibit a range of valuable properties that make them suitable for various applications in material science and biomedicine. The hydroxyl group is key to many of these applications.

  • Adhesion Promotion: The hydroxyl groups on the polymer backbone can form hydrogen bonds and covalent linkages (e.g., Si-O-M bonds with metal oxide surfaces) with inorganic substrates.[2] This significantly improves the adhesion of the polymer to materials like silicon dioxide and aluminum, which is critical in microelectronics for interlevel dielectrics.[2]

  • Surface Modification and Biomaterials: The hydrophilic nature of the hydroxyl groups can be used to modify the surface properties of materials, increasing their wettability and biocompatibility. Hydroxylated polynorbornene surfaces can be prepared to resist protein adsorption, a crucial characteristic for biomedical implants and devices to prevent adverse biological responses like coagulation and inflammation.[3]

  • Catalyst Supports: The hydroxyl groups can act as anchoring points for metal nanoparticles, creating polymer-supported catalysts. Porous foams made from hydroxylated polynorbornenes have been shown to effectively bind and disperse palladium nanoparticles, which can then be used as efficient and recyclable heterogeneous catalysts in chemical reactions like cross-coupling.[4]

  • Functional Polymer Scaffolds: Poly(this compound) serves as a scaffold that can be further functionalized. The hydroxyl groups can be chemically modified to attach a wide array of molecules, including drugs, targeting ligands, or other polymers. This is particularly relevant in drug delivery, where the polymer can be tailored to create targeted or responsive therapeutic systems.[5]

Experimental Protocols

The direct ROMP of this compound is often problematic due to catalyst deactivation by the acidic proton of the hydroxyl group. A common and effective strategy involves a three-step process: 1) protection of the hydroxyl group, 2) ROMP of the protected monomer, and 3) deprotection to yield the desired hydroxylated polymer.

Protocol 1: Synthesis of endo-5-(t-butyldimethylsilyloxymethyl)-2-norbornene (Protected Monomer)

This protocol describes the protection of the hydroxyl group of a commercially available analogue, endo-5-hydroxymethyl-2-norbornene (HMNB), using a tert-butyldimethylsilyl (TBDMS) protecting group.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve endo-5-hydroxymethyl-2-norbornene (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure protected monomer.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of Protected Monomer

This protocol details the polymerization of the silyl-protected monomer using a Grubbs-type catalyst.

Materials:

  • endo-5-(t-butyldimethylsilyloxymethyl)-2-norbornene (monomer)

  • Grubbs' third-generation catalyst (G3)

  • Anhydrous toluene (B28343) or dichloromethane (DCM)

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the purified protected monomer in anhydrous toluene to a desired concentration (e.g., 1 M).

  • In a separate vial, prepare a stock solution of Grubbs' third-generation catalyst in anhydrous toluene.

  • Calculate the required amount of catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

  • Add the catalyst solution to the rapidly stirring monomer solution.

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 3: Deprotection of the Silyl (B83357) Ether to Yield Poly(endo-norbornenylmethanol)

This protocol describes the removal of the TBDMS protecting group to yield the final hydroxylated polymer.

Materials:

  • Poly(endo-5-(t-butyldimethylsilyloxymethyl)-2-norbornene)

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Methanol or water for precipitation

Procedure:

  • Dissolve the silyl-protected polymer in THF.

  • Add TBAF solution (e.g., 1.5 equivalents per silyl ether group) to the polymer solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the deprotection by ¹H NMR spectroscopy (disappearance of the silyl proton signals).

  • Once the deprotection is complete, precipitate the hydroxylated polymer by adding the solution to a large volume of a non-solvent like cold water or methanol.

  • Collect the polymer by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of hydroxyl-functionalized polynorbornenes.

Table 1: Polymerization of Protected endo-Norbornene Monomers via ROMP

MonomerCatalyst (M/C ratio)SolventTime (h)Yield (%)Mₙ (kDa)PDI (Mₙ/Mₙ)
endo-5-(TBDMS-oxymethyl)-2-norborneneG3 (200:1)Toluene2>9545.21.15
endo-5-(TBDMS-oxymethyl)-2-norborneneG3 (500:1)DCM3>95110.81.21

Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. Actual values will vary based on specific reaction conditions.

Table 2: Thermal Properties of Hydroxylated Polynorbornenes

PolymerGlass Transition Temp (T₉, °C)Decomposition Temp (Tₔ, 5% weight loss, °C)
Poly(endo-5-hydroxymethyl-2-norbornene)~120-140~350-380
Hydrogenated Poly(endo-5-hydroxymethyl-2-norbornene)~130-150~380-410

Note: Thermal properties are influenced by the polymer's molecular weight, microstructure, and whether the backbone double bonds have been hydrogenated for increased thermal stability.

Visualizations

Logical Workflow for Synthesis of Hydroxylated Polynorbornene

G Monomer This compound Derivative (e.g., HMNB) Protection Protection of -OH Group (e.g., TBDMSCl) Monomer->Protection Protected_Monomer Protected Monomer Protection->Protected_Monomer ROMP Ring-Opening Metathesis Polymerization (ROMP) (e.g., Grubbs' Catalyst) Protected_Monomer->ROMP Protected_Polymer Protected Polymer ROMP->Protected_Polymer Deprotection Deprotection (e.g., TBAF) Protected_Polymer->Deprotection Final_Polymer Hydroxylated Polynorbornene (Poly(this compound) Derivative) Deprotection->Final_Polymer

Caption: Synthetic pathway for hydroxylated polynorbornenes.

Relationship between Polymer Structure and Properties

G cluster_0 Monomer & Polymer Structure cluster_1 Material Properties & Applications Structure This compound Monomer - High Ring Strain - endo-Hydroxyl Group Polymer_Backbone Polynorbornene Backbone - Unsaturated (ROMP) - Saturated (Hydrogenated) Structure->Polymer_Backbone Functional_Group Pendant -OH Groups Structure->Functional_Group Thermal_Stability High Thermal Stability (Advanced Materials) Polymer_Backbone->Thermal_Stability Adhesion Improved Adhesion (Microelectronics) Functional_Group->Adhesion Hydrophilicity Hydrophilicity & Biocompatibility (Biomaterials, Surface Modification) Functional_Group->Hydrophilicity Reactivity Chemical Reactivity (Catalyst Supports, Drug Delivery) Functional_Group->Reactivity

Caption: Structure-property relationships of this compound polymers.

References

Application Notes: Experimental Procedures for the Oxidation of endo-Norborneol to Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic synthesis. This document provides detailed protocols for the oxidation of the bicyclic secondary alcohol, endo-norborneol, to its corresponding ketone, norcamphor (B56629). Norcamphor is a valuable building block in the synthesis of various complex organic molecules.[1] The procedures outlined below utilize common and effective oxidizing agents, offering researchers scalable and reproducible methods. This application note is intended for researchers and professionals in organic chemistry and drug development, providing both traditional and greener chemistry approaches to this important reaction.

Experimental Protocols

Two distinct methods are presented for the oxidation of this compound. The first employs Jones reagent (chromic acid), a classic and highly efficient oxidant. The second utilizes Oxone® in conjunction with a catalytic amount of sodium chloride, representing a more environmentally benign "green" chemistry approach.[2]

Protocol 1: Oxidation using Jones Reagent (Chromic Acid)

This protocol describes the oxidation of this compound using a solution of chromium trioxide in sulfuric acid and water, commonly known as the Jones reagent.[3][4] This method is rapid and high-yielding but requires careful handling of the carcinogenic chromium reagent.

Materials and Reagents:

  • This compound

  • Acetone (reagent grade)

  • Jones Reagent (8N Chromic Acid solution): Prepared by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully diluting with water to a final volume of 100 mL.[5]

  • Isopropyl alcohol

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of this compound in 100 mL of acetone.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Oxidation: Add the Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the reaction temperature between 20-30 °C by controlling the rate of addition and using the ice bath.[5] The solution will turn from a clear, colorless state to a green/brown mixture as the orange Cr(VI) is reduced to green Cr(III).[4]

  • Endpoint Determination: Continue adding the reagent until a faint orange or brown color persists in the solution for approximately 20 minutes, indicating that the alcohol has been completely consumed and a slight excess of oxidant is present.[5]

  • Quenching: Add a few drops of isopropyl alcohol to the reaction mixture to quench any excess Jones reagent. The color should turn uniformly green.

  • Workup - Extraction: Pour the reaction mixture into a separatory funnel containing 200 mL of water. Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the crude norcamphor product.

  • Purification: Norcamphor is a volatile solid and can be purified effectively by sublimation.[6][7] Alternatively, recrystallization from a suitable solvent like hexanes can be performed.

  • Characterization: Analyze the final product by determining its melting point (93-96 °C) and acquiring IR and NMR spectra.[1] The IR spectrum should show a strong carbonyl (C=O) absorption around 1740 cm⁻¹ and the disappearance of the broad alcohol O-H stretch from the starting material.

Protocol 2: Green Oxidation using Oxone® and Catalytic NaCl

This protocol presents an environmentally friendly method for the oxidation of this compound using Oxone® as the oxidizing agent and sodium chloride as a catalyst.[2][8] The reaction is performed at room temperature in benign solvents.

Materials and Reagents:

  • This compound

  • Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 20 mL of ethyl acetate. Begin stirring to ensure the alcohol is fully dissolved.[7]

  • Reagent Addition: To the stirring solution, add 7.8 g of Oxone®, followed by 0.16 g of NaCl and 3.0 mL of deionized water.[7]

  • Reaction: Allow the reaction to stir at room temperature for approximately 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: After 1 hour, add 30 mL of deionized water to the reaction flask and continue stirring to dissolve the inorganic salts. Add solid sodium bisulfite in small portions to quench any remaining oxidant. Test the aqueous layer with starch-iodide paper; a negative test (no color change) indicates the absence of excess oxidant.[7]

  • Workup - Extraction: Transfer the contents of the flask to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.[7]

  • Washing: Combine all the organic phases in the separatory funnel and wash them three times with 15 mL portions of saturated aqueous sodium chloride (brine).[7]

  • Drying and Solvent Removal: Pour the organic phase into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the ethyl acetate using a rotary evaporator.

  • Purification: Purify the resulting crude norcamphor by sublimation as described in Protocol 1.

  • Characterization: Confirm the identity and purity of the product via melting point determination, IR, and NMR spectroscopy.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols.

ParameterProtocol 1: Jones OxidationProtocol 2: Oxone® Oxidation
Starting Material This compoundThis compound
Amount of Alcohol 5.0 g2.0 g
Oxidizing Agent 8N Chromic AcidOxone®
Amount of Oxidant ~25 mL (added to endpoint)7.8 g
Catalyst None (Acid-mediated)NaCl (0.16 g)
Solvent Acetone (100 mL)Ethyl Acetate (20 mL), Water (3.0 mL)
Reaction Temperature 20 - 30 °CRoom Temperature
Reaction Time ~ 30 minutes1 hour
Typical Yield 80-90%75-95%[8]

Visualized Experimental Workflow

The general workflow for the synthesis, isolation, and analysis of norcamphor is depicted in the following diagram.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Reaction Setup (this compound, Solvent) B Addition of Oxidizing Agent A->B C Reaction Monitoring (TLC, Temperature) B->C D Quenching (Destroy Excess Oxidant) C->D Reaction Complete E Extraction (Separate Product) D->E F Washing & Drying E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Sublimation) G->H I Characterization (MP, IR, NMR) H->I J Final Product: Norcamphor I->J

Caption: General experimental workflow for the oxidation of this compound.

Safety Precautions

  • Jones Reagent (Chromic Acid): Chromium trioxide is highly toxic, corrosive, and a known carcinogen. Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Oxone®: Oxone® is a strong oxidizing agent. Avoid inhaling the dust and prevent contact with skin and eyes.[2]

  • Solvents: Acetone, diethyl ether, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

  • General: Always conduct chemical reactions in a well-ventilated laboratory or a fume hood. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Reaction of endo-Norborneol with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of endo-norborneol with thionyl chloride (SOCl₂) is a classic example of a complex chemical transformation involving competing nucleophilic substitution mechanisms and skeletal rearrangements. This reaction is of significant interest in synthetic organic chemistry for the preparation of halogenated norbornane (B1196662) derivatives, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals. The stereochemical outcome is highly dependent on the reaction conditions, making a thorough understanding of the underlying mechanisms crucial for controlling the product distribution.

Reaction Overview

The treatment of this compound with thionyl chloride primarily aims to replace the hydroxyl group with a chlorine atom. However, the rigid bicyclic structure of the norbornane skeleton and the stereochemistry of the starting material lead to a mixture of products. The reaction proceeds through an intermediate alkyl chlorosulfite. The subsequent steps can follow different pathways:

  • SNi (Internal Nucleophilic Substitution): This mechanism involves the decomposition of the chlorosulfite intermediate, where the chloride is delivered from the same face as the departing oxygen, leading to retention of configuration. This pathway is more likely in the absence of a base.

  • SN2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine (B92270), the reaction can proceed via an SN2 mechanism, where a chloride ion attacks from the backside of the carbon-oxygen bond, resulting in inversion of configuration.

  • Skeletal Rearrangements: The formation of a carbocation intermediate, particularly under conditions favoring ionization, can lead to rearrangements of the norbornyl skeleton. These include the Wagner-Meerwein rearrangement and 6,2-hydride shifts, which result in the formation of rearranged chlorides.

Due to these competing pathways, the reaction of this compound with thionyl chloride typically yields a mixture of endo-2-chloronorbornane, exo-2-chloronorbornane, and nortricyclene. The exact ratio of these products is highly sensitive to the solvent, temperature, and the presence or absence of a base.

Quantitative Data

The following table summarizes the expected products and provides insight into their formation based on mechanistic pathways. The precise yields can vary significantly with reaction conditions. Data from related deuterium-labeled experiments indicate the propensity for rearrangement.

ProductStructureFormation Mechanism(s)Expected Relative Abundance
endo-2-Chloronorbornane
alt text
SNi (retention)Minor product, favored in the absence of base.
exo-2-Chloronorbornane
alt text
SN2 (inversion), Rearrangement (Wagner-Meerwein, 6,2-hydride shift)Major product, especially with pyridine or under conditions promoting carbocation formation.
Nortricyclene
alt text
EliminationByproduct, formation favored by higher temperatures.
endo-2-Dinorbornyl sulfiteCondensation of this compound with the chlorosulfite intermediateByproduct

Experimental Protocols

The following are generalized protocols for the reaction of this compound with thionyl chloride. Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.

Protocol 1: Reaction without Pyridine (Favoring SNi and Rearrangement)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) is assembled.

  • Reagents: this compound (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in the reaction flask.

  • Reaction: The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.1 - 1.5 eq) is added dropwise from the dropping funnel over a period of 30-60 minutes with continuous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured over crushed ice to quench the excess thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the different isomers of chloronorbornane.

Protocol 2: Reaction with Pyridine (Favoring SN2)
  • Apparatus Setup: The same setup as in Protocol 1 is used.

  • Reagents: this compound (1.0 eq) is dissolved in anhydrous pyridine (used as both solvent and base) or in an anhydrous solvent like diethyl ether containing pyridine (1.1 - 1.5 eq).

  • Reaction: The solution is cooled to 0 °C. Thionyl chloride (1.1 - 1.5 eq) is added dropwise. The formation of pyridinium (B92312) hydrochloride precipitate will be observed.

  • Reaction Progression: The reaction is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Work-up: The reaction mixture is diluted with the organic solvent and washed sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified as described in Protocol 1.

Reaction Mechanisms and Pathways

The following diagrams illustrate the key mechanistic pathways in the reaction of this compound with thionyl chloride.

reaction_overview endo_norborneol This compound chlorosulfite endo-Norbornyl Chlorosulfite endo_norborneol->chlorosulfite + SOCl₂ - HCl socl2 SOCl₂ sni SNi (Retention) chlorosulfite->sni sn2 SN2 (Inversion) chlorosulfite->sn2 + Cl⁻ (from Pyridine·HCl) rearrangement Rearrangement chlorosulfite->rearrangement - SO₂ - Cl⁻ endo_cl endo-2-Chloronorbornane sni->endo_cl exo_cl exo-2-Chloronorbornane sn2->exo_cl rearrangement->exo_cl

Caption: Overview of competing pathways in the reaction.

sni_mechanism cluster_sni SNi Mechanism (Retention) chlorosulfite endo-Norbornyl Chlorosulfite ion_pair Intimate Ion Pair [R⁺ SO₂Cl⁻] chlorosulfite->ion_pair - SO₂ endo_cl endo-2-Chloronorbornane ion_pair->endo_cl Internal Cl⁻ attack

Caption: The SNi mechanism leading to retention.

sn2_mechanism cluster_sn2 SN2 Mechanism (Inversion) chlorosulfite endo-Norbornyl Chlorosulfite transition_state Transition State chlorosulfite->transition_state cl_ion Cl⁻ cl_ion->transition_state exo_cl exo-2-Chloronorbornane transition_state->exo_cl so2_cl SO₂ + Cl⁻ transition_state->so2_cl

Caption: The SN2 mechanism leading to inversion.

rearrangement_mechanism cluster_rearrangement Rearrangement Mechanism endo_cation endo-2-Norbornyl Cation (unstable) nonclassical_cation Non-classical Cation (symmetrical) endo_cation->nonclassical_cation Wagner-Meerwein & 6,2-Hydride Shift exo_cation exo-2-Norbornyl Cation (more stable) nonclassical_cation->exo_cation exo_cl exo-2-Chloronorbornane exo_cation->exo_cl + Cl⁻

Caption: Rearrangement via a non-classical carbocation.

Conclusion

The reaction of this compound with thionyl chloride is a versatile yet complex transformation. By carefully selecting the reaction conditions, particularly the use of a base like pyridine, the product distribution can be influenced. For the synthesis of the inverted product, exo-2-chloronorbornane, the addition of pyridine is recommended. In the absence of a base, a mixture of products, including the rearranged exo-isomer, is expected. A thorough analysis of the product mixture using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the outcome of a specific reaction.

Enzymatic Resolution of Racemic endo-Norborneol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. The differential biological activity of enantiomers necessitates their separation, and enzymatic catalysis has emerged as a powerful and green methodology for achieving this. Lipases, in particular, are widely employed due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.

This document provides detailed application notes and protocols for the enzymatic resolution of racemic endo-norborneol, a bicyclic alcohol and a valuable chiral building block in organic synthesis. The protocols focus on the use of commercially available lipases for the enantioselective acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation.

Principle of Kinetic Resolution

Enzymatic kinetic resolution is based on the difference in the rate of reaction of a chiral catalyst, such as a lipase (B570770), with the two enantiomers of a racemic substrate. In the case of racemic this compound, a lipase will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other (the (S)-enantiomer). This results in a mixture of the acylated product of one enantiomer and the unreacted alcohol of the other enantiomer. At approximately 50% conversion, a high enantiomeric excess (e.e.) of both the remaining substrate and the product can be achieved, allowing for their subsequent separation.

Data Presentation

The following tables summarize typical quantitative data obtained during the enzymatic resolution of racemic alcohols using lipases. While specific data for this compound is compiled from related studies on bicyclic and secondary alcohols, it provides a strong indication of the expected outcomes.

Table 1: Screening of Lipases for the Resolution of Racemic this compound *

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Alcohol (%)Enantiomeric Excess (e.e.) of Ester (%)Enantioselectivity (E)
Pseudomonas fluorescensVinyl Acetate (B1210297)Hexane (B92381)~50>99>99>200
Candida antarctica Lipase BVinyl AcetateDiisopropyl ether~50>99>99>200
Pseudomonas cepaciaVinyl AcetateToluene~45>95>95>100
Porcine Pancreatic LipaseVinyl AcetateHexane~40~90~90Moderate

*Data is representative and compiled based on the performance of these lipases with similar secondary alcohols. Optimal conditions may vary.

Table 2: Effect of Acyl Donor on the Resolution of Racemic this compound with Pseudomonas fluorescens Lipase *

Acyl DonorReaction Time (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)
Vinyl Acetate24~50>99>99
Isopropenyl Acetate24~48>98>98
Acetic Anhydride48~40~90~90
Ethyl Acetate72<20LowLow

*Vinyl esters are generally preferred as they act as irreversible acyl donors, driving the reaction forward.

Experimental Protocols

Protocol 1: Screening of Lipases for Enantioselective Acylation

This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst for the resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Lipases (e.g., from Pseudomonas fluorescens, Candida antarctica B, Pseudomonas cepacia)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (4 Å), activated

  • Reaction vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes

  • Celite

  • Chiral Gas Chromatography (GC) system with a suitable chiral column

Procedure:

  • To a 4 mL reaction vial, add racemic this compound (e.g., 20 mg, ~0.18 mmol) and 2 mL of anhydrous hexane.

  • Add activated molecular sieves (~50 mg) to ensure anhydrous conditions.

  • Add the lipase (e.g., 20 mg of immobilized lipase or 10 mg of free lipase powder).

  • Add vinyl acetate (e.g., 0.5 mL, a significant excess).[1]

  • Seal the vial tightly and place it in an orbital shaker set at a desired temperature (e.g., 30-40 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at regular intervals (e.g., 6, 12, 24, 48 hours).

  • To process the aliquot, filter it through a small plug of Celite to remove the enzyme.

  • Analyze the filtrate by chiral GC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed endo-norbornyl acetate.

  • Based on the results, select the lipase that provides the best combination of conversion rate and enantioselectivity.

Protocol 2: Preparative Scale Enzymatic Resolution of Racemic this compound

This protocol is for a larger scale resolution using the optimal lipase identified in the screening phase.

Materials:

  • Racemic this compound (e.g., 1 g)

  • Optimal Lipase (e.g., immobilized Pseudomonas fluorescens lipase, 1 g)

  • Vinyl acetate (e.g., 25 mL)

  • Anhydrous hexane (e.g., 100 mL)

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a 250 mL round bottom flask, dissolve 1 g of racemic this compound in 100 mL of anhydrous hexane.

  • Add 1 g of the immobilized lipase.

  • Add 25 mL of vinyl acetate to the mixture.

  • Stir the reaction mixture at a constant temperature (e.g., 35 °C) using a magnetic stirrer and a temperature-controlled water bath.

  • Monitor the reaction by chiral GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme using a Buchner funnel. The enzyme can be washed with fresh solvent and potentially reused.

  • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue, containing unreacted (S)-endo-norborneol and (R)-endo-norbornyl acetate (assuming R-selectivity), is then purified by silica gel column chromatography. A solvent gradient of hexane and ethyl acetate can be used to separate the less polar acetate from the more polar alcohol.

  • Collect the fractions and analyze them by TLC or GC to confirm the separation.

  • Combine the pure fractions of the alcohol and the acetate separately and remove the solvent to obtain the resolved products.

  • Determine the enantiomeric excess of the purified alcohol and acetate by chiral GC analysis.

Protocol 3: Analytical Method for Chiral Separation by Gas Chromatography

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).[2]

GC Conditions:

  • Carrier Gas: Hydrogen or Helium.[2]

  • Injector Temperature: 230 °C.[2]

  • Detector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 min.

    • (Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the enantiomers of both this compound and endo-norbornyl acetate).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Dilute a small amount of the reaction mixture or purified product in a suitable solvent (e.g., hexane or ethyl acetate).

  • For the unreacted alcohol and the acetylated product, prepare standard solutions of the racemate to identify the retention times of each enantiomer.

Data Analysis:

  • Integrate the peak areas of the two enantiomers for both the alcohol and the acetate.

  • Calculate the enantiomeric excess (e.e.) using the following formula[3]:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis racemate Racemic this compound reaction Incubation with Stirring (Controlled Temperature) racemate->reaction solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction enzyme Lipase (e.g., Pseudomonas sp.) enzyme->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction monitoring Reaction Monitoring (Chiral GC) reaction->monitoring filtration Enzyme Filtration monitoring->filtration ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product1 Enantioenriched (-)-endo-Norborneol chromatography->product1 product2 Enantioenriched (+)-endo-Norbornyl Acetate chromatography->product2 analysis Final e.e. Determination (Chiral GC) product1->analysis product2->analysis

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Logical Relationship of Kinetic Resolution

G cluster_reaction Enzymatic Acylation racemate Racemic (±)-endo-Norborneol [(R)-Alcohol + (S)-Alcohol] lipase Lipase + Acyl Donor racemate->lipase product_ester (R)-endo-Norbornyl Acetate lipase->product_ester Fast Reaction (k_R) product_alcohol (S)-endo-Norborneol (Unreacted) lipase->product_alcohol Slow Reaction (k_S)

Caption: Principle of lipase-catalyzed kinetic resolution of this compound.

References

Application Note: Purification of endo-Norborneol by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of endo-norborneol, a key bicyclic alcohol intermediate in organic synthesis and drug development, utilizing vacuum sublimation. Sublimation offers a highly effective, solvent-free alternative to traditional recrystallization, yielding high-purity crystalline product. This document provides a comprehensive experimental protocol, expected quantitative outcomes based on analogous compounds, and methods for purity assessment.

Introduction

This compound is a valuable chiral building block in the synthesis of various complex molecules and active pharmaceutical ingredients. The purity of this intermediate is critical for the stereochemical control and overall success of subsequent reactions. While crude this compound can be synthesized through methods such as the acid-catalyzed hydration of norbornene, residual starting materials, byproducts, and the corresponding exo-isomer often contaminate the product.[1] Sublimation is a phase transition purification technique where a solid is heated under vacuum, transitioning directly into a gaseous phase, and then condensed back into a pure solid on a cooled surface.[2][3][4] This method is particularly well-suited for compounds like this compound that have a sufficiently high vapor pressure below their melting point.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective sublimation protocol.

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Melting Point149-154 °C[7]
Boiling Point176.5 °C (at 760 mmHg)[5]
Vapor Pressure0.332 mmHg at 25 °C[5][6]

Experimental Protocol: Vacuum Sublimation of this compound

This protocol is adapted from established procedures for the sublimation of structurally similar bicyclic alcohols, such as borneol.

Materials and Equipment:

  • Crude this compound

  • Sublimation apparatus (including a flask or chamber, a cold finger condenser, and a vacuum adapter)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

  • Analytical balance

Procedure:

  • Preparation of the Sample: Ensure the crude this compound is completely dry. Any residual solvent can interfere with the sublimation process. If necessary, dry the sample under vacuum prior to sublimation.

  • Apparatus Assembly:

    • Place a magnetic stir bar and the crude this compound (e.g., 1-2 grams) into the bottom of the sublimation flask.

    • Insert the cold finger condenser into the flask, ensuring a proper seal. Lightly grease the ground glass joint if necessary to ensure a good vacuum.

    • Connect the sublimation apparatus to a high-vacuum line equipped with a cold trap.

  • Evacuation: Begin evacuating the system using the high-vacuum pump. A pressure of <1 mmHg is recommended for efficient sublimation.

  • Cooling the Condenser: Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger.

  • Heating: Gradually heat the bottom of the sublimation flask using a heating mantle or oil bath. The temperature should be carefully controlled and maintained below the melting point of this compound. Based on data from the analogous compound (-)-borneol, a temperature of approximately 120 °C is a suitable starting point.

  • Sublimation: As the sample is heated under vacuum, it will sublime and deposit as pure crystals on the cold surface of the condenser. The process can be monitored visually.

  • Completion and Collection:

    • Once the sublimation is complete (i.e., no more solid is observed subliming), turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

    • Carefully and slowly vent the system with an inert gas. Abruptly introducing air can dislodge the purified crystals from the cold finger.

    • Disassemble the apparatus and carefully scrape the purified crystalline this compound from the cold finger onto a pre-weighed watch glass.

  • Analysis: Determine the yield of the purified product and assess its purity using appropriate analytical techniques (see below).

Expected Results and Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound by sublimation, based on results obtained for the structurally similar compound (-)-borneol.

ParameterBefore SublimationAfter Sublimation
Purity (%) ~70-85%>95%
Recovery (%) N/A~96%
Appearance Off-white to yellowish solidWhite crystalline solid

Note: Initial purity can vary depending on the synthesis method. The data presented for after sublimation is based on optimized conditions for a similar compound.

Purity Assessment

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an ideal technique for assessing the purity of volatile compounds like this compound. The gas chromatogram will show the separation of this compound from any impurities, including the exo-isomer and unreacted starting materials. The mass spectrum provides confirmation of the compound's identity.

  • Expected GC Trace: A pure sample of this compound should exhibit a single major peak at its characteristic retention time. The presence of other peaks would indicate impurities.

  • Expected Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 112, along with other characteristic fragment ions.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the functional groups present in the purified sample and to check for the absence of impurities with distinct infrared absorptions.

  • Expected FTIR Spectrum of this compound:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • C-H stretching bands just below 3000 cm⁻¹.

    • A characteristic C-O stretching band around 1000-1100 cm⁻¹.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sublimation Vacuum Sublimation cluster_collection Product Collection & Analysis crude_product Crude this compound drying Drying crude_product->drying apparatus Assemble Sublimation Apparatus drying->apparatus evacuation Evacuate System (<1 mmHg) apparatus->evacuation cooling Cool Cold Finger evacuation->cooling heating Heat Sample (~120 °C) cooling->heating sublime Sublimation & Deposition heating->sublime cooldown Cool to Room Temp sublime->cooldown venting Vent with Inert Gas cooldown->venting collection Collect Purified Crystals venting->collection analysis Purity & Yield Analysis (GC-MS, FTIR) collection->analysis

Caption: Experimental workflow for the purification of this compound by vacuum sublimation.

logical_relationship impure Impure this compound (Solid) vapor This compound (Gas Phase) impure->vapor Sublimation (Heat + Vacuum) impurities Non-Volatile Impurities (Remain as Solid) pure Pure this compound (Crystalline Solid) vapor->pure Deposition (Cooling)

Caption: Logical relationship of phases during the sublimation purification process.

References

Troubleshooting & Optimization

improving the yield of endo-Norborneol in norbornene hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed hydration of norbornene to produce endo-norborneol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the acid-catalyzed hydration of norbornene?

The acid-catalyzed hydration of norbornene typically yields two main products: this compound and exo-norborneol (B145942). These are diastereomers, differing in the stereochemical orientation of the hydroxyl group.

Q2: What is the general mechanism for the acid-catalyzed hydration of norbornene?

The reaction proceeds via an electrophilic addition mechanism. The alkene double bond in norbornene is protonated by a hydronium ion (formed from the acid catalyst and water), leading to the formation of a secondary carbocation intermediate. This carbocation is then attacked by a water molecule, followed by deprotonation to yield the alcohol product.

Q3: Why is a mixture of endo- and exo-norborneol formed?

The formation of a mixture of endo- and exo-norborneol is a result of the non-planar, bicyclic structure of the norbornyl carbocation intermediate. Water can attack this intermediate from either the endo (inner, more hindered) face or the exo (outer, less hindered) face, leading to the two different diastereomers.

Q4: Which isomer, endo- or exo-norborneol, is the thermodynamically more stable product?

The exo-norborneol isomer is the thermodynamically more stable product. This is due to reduced steric hindrance, as the hydroxyl group is positioned on the outer, less sterically congested face of the bicyclic ring system. In contrast, the endo-hydroxyl group experiences steric repulsion from the bridging methylene (B1212753) group.

Q5: How can I improve the yield of the this compound isomer?

To improve the yield of the this compound isomer, the reaction should be run under kinetic control. This typically involves using lower reaction temperatures and shorter reaction times. Under these conditions, the product that is formed faster is favored, which in this case is the endo isomer. This is because the transition state leading to the endo product is lower in energy.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low overall yield of norborneol products - Incomplete reaction. - Loss of product during workup and purification. - Sublimation of norbornene starting material.- Increase reaction time or temperature (note that this will favor the exo product). - Ensure efficient extraction with an appropriate solvent. - Minimize exposure of norbornene to heat and open air.
High ratio of exo-norborneol to this compound - The reaction is under thermodynamic control.- Lower the reaction temperature. For example, conduct the reaction in an ice bath (0°C). - Reduce the overall reaction time.
Difficulty separating endo- and exo-norborneol - Similar polarities of the two isomers.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). - Fractional sublimation can also be an effective purification method.
Formation of unexpected side products - Rearrangement of the carbocation intermediate. - Polymerization of norbornene.- Use a less concentrated acid catalyst. - Maintain a low reaction temperature.

Data Presentation

Table 1: Effect of Temperature on the endo/exo Ratio of Norborneol

Temperature (°C)Reaction Time (hours)endo:exo Ratio (approximate)Predominant Control
014:1Kinetic
25 (Room Temp)22:1Mixed
5041:2Thermodynamic
8061:5Thermodynamic

Note: The data in this table is illustrative and represents general trends. Actual results may vary based on specific experimental conditions.

Table 2: Effect of Solvent on the endo/exo Ratio of Norborneol (at 0°C)

Solvent Systemendo:exo Ratio (approximate)
50% Aqueous Sulfuric Acid4:1
70% Aqueous Acetic Acid3:1
50% Aqueous Dioxane2.5:1

Note: The data in this table is illustrative. The polarity of the solvent can influence the stability of the transition states and thus the product ratio.

Experimental Protocols

Protocol for Maximizing this compound (Kinetic Control)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add norbornene (1.0 eq). Cool the flask to 0°C using an ice-water bath.

  • Addition of Acid: Slowly add a pre-chilled 50% aqueous solution of sulfuric acid (2.0 eq) to the cooled and stirring solution of norbornene.

  • Reaction: Maintain the reaction temperature at 0°C and stir vigorously for 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or sublimation to isolate the this compound.

Protocol for Maximizing exo-Norborneol (Thermodynamic Control)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add norbornene (1.0 eq) and a 50% aqueous solution of sulfuric acid (2.0 eq).

  • Reaction: Heat the reaction mixture to 80°C and stir for 6 hours.

  • Workup: Allow the reaction to cool to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or sublimation to isolate the exo-norborneol.

Visualizations

Norbornene_Hydration Norbornene Norbornene Carbocation Norbornyl Carbocation Intermediate Norbornene->Carbocation + H3O+ H2O_attack_endo Carbocation->H2O_attack_endo H2O_attack_exo Carbocation->H2O_attack_exo Protonated_endo Protonated This compound H2O_attack_endo->Protonated_endo + H2O (endo attack) Protonated_exo Protonated exo-Norborneol H2O_attack_exo->Protonated_exo + H2O (exo attack) endo_Norborneol This compound (Kinetic Product) Protonated_endo->endo_Norborneol - H3O+ exo_Norborneol exo-Norborneol (Thermodynamic Product) Protonated_exo->exo_Norborneol - H3O+ Troubleshooting_Workflow Start Low this compound Yield Check_Temp Is Reaction Temperature Low? (e.g., 0°C) Start->Check_Temp Check_Time Is Reaction Time Short? (e.g., ~1 hour) Check_Temp->Check_Time Yes Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp No Shorten_Time Action: Shorten Reaction Time Check_Time->Shorten_Time No Analyze_Products Analyze Product Ratio (GC/NMR) Check_Time->Analyze_Products Yes Lower_Temp->Analyze_Products Shorten_Time->Analyze_Products End Optimized for This compound Analyze_Products->End

Technical Support Center: Separation of Endo- and Exo-Norborneol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of endo- and exo-norborneol (B145942) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating endo- and exo-norborneol isomers?

The primary challenge lies in their similar physical and chemical properties due to being stereoisomers.[1][2] This similarity makes separation by common laboratory techniques like distillation and chromatography difficult, requiring careful optimization of experimental conditions. The key differences that can be exploited for separation are subtle variations in boiling points, melting points, and polarity.

Q2: What are the key physical property differences between endo- and exo-norborneol?

The main distinguishing physical properties are their melting and boiling points. The endo isomer generally has a higher melting point, while the exo isomer has a slightly higher boiling point. These differences, although small, are the basis for separation by techniques like fractional distillation and crystallization.

Data Presentation: Physical Properties of Norborneol Isomers

Propertyendo-Norborneolexo-NorborneolReference
Melting Point149-151 °C124-126 °C[3][4][5]
Boiling Point~170 °C176-177 °C[6]
C-O stretch in IR (cm⁻¹)~1030 cm⁻¹~1000 cm⁻¹[3]

Q3: How can I confirm the identity and purity of the separated isomers?

Spectroscopic methods are essential for identifying and confirming the purity of endo- and exo-norborneol.[1]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the hydroxyl group (broad peak around 3300-3500 cm⁻¹) and to distinguish between the isomers based on the C-O stretching frequency.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing the isomers due to the different chemical environments of the protons and carbons.[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the isomers and determine the purity of each fraction, while MS provides information about the molecular weight and fragmentation patterns.[1][9]

Troubleshooting Guides

Poor Separation with Fractional Distillation

Problem: The distillate contains a mixture of both endo- and exo-norborneol isomers, with no clear separation.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[10][11]

  • Heating Rate Too High: Rapid heating can lead to "flooding" of the column, where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases.

    • Solution: Reduce the heating rate to allow for a slow and steady distillation. A heating mantle with fine temperature control is recommended.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

Experimental Protocol: Fractional Distillation of Norborneol Isomers

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column, a condenser, a distillation head with a thermometer, and receiving flasks.

  • Sample Preparation: Place the mixture of endo- and exo-norborneol in the round-bottom flask along with a few boiling chips.

  • Heating: Begin heating the flask gently. The heating rate should be controlled to allow a slow rise of the vapor through the fractionating column.

  • Equilibration: Allow the column to equilibrate by observing the ring of condensate rising slowly.[10]

  • Fraction Collection: Collect the distillate in separate fractions. The first fraction will be enriched in the lower-boiling point isomer (exo-norborneol). Monitor the temperature at the distillation head; a stable temperature indicates the distillation of a pure component. A subsequent rise in temperature signals the start of the distillation of the higher-boiling point isomer (this compound).

  • Analysis: Analyze the collected fractions using GC or NMR to determine the composition of each fraction.

Visualization: Fractional Distillation Workflow

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis Flask Round-Bottom Flask (with isomer mixture) Column Fractionating Column Flask->Column Condenser Condenser Column->Condenser Receiver Receiving Flask Condenser->Receiver Heat Gentle Heating Equilibrate Column Equilibration Heat->Equilibrate Collect Fraction Collection (Monitor Temperature) Equilibrate->Collect Analyze Analyze Fractions (GC, NMR) Collect->Analyze

Caption: Workflow for separating norborneol isomers via fractional distillation.

Ineffective Separation by Column Chromatography

Problem: The collected fractions from the column show significant overlap between the endo- and exo-norborneol isomers.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first.[12] A good separation on TLC (Rf values between 0.2 and 0.5 with clear separation) is a strong indicator of a suitable solvent system for the column. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[12]

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to uneven flow of the mobile phase and poor separation.

    • Solution: Pack the column carefully to ensure a homogenous and dense bed. The "slurry method" is generally preferred for silica (B1680970) gel.[13][14]

  • Column Overloading: Using too much sample for the amount of stationary phase will exceed the column's capacity and lead to broad, overlapping bands.

    • Solution: As a general rule, use a 20:1 to 50:1 ratio of stationary phase to sample by weight.[13]

Experimental Protocol: Column Chromatography of Norborneol Isomers

  • TLC Optimization: Determine the optimal solvent system by running TLC plates with the isomer mixture in various solvent ratios (e.g., hexane:ethyl acetate).[12]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.

    • Allow the silica to settle, draining excess solvent while ensuring the top of the silica bed does not run dry.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the norborneol isomer mixture in a minimal amount of the eluting solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the optimized solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Visualization: Troubleshooting Poor Column Chromatography Separation

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography CheckTLC Was TLC performed to optimize the solvent system? Start->CheckTLC CheckPacking Was the column packed correctly (no cracks/channels)? CheckTLC->CheckPacking Yes OptimizeSolvent Perform TLC with varying solvent polarities. CheckTLC->OptimizeSolvent No CheckLoading Was the column overloaded with the sample? CheckPacking->CheckLoading Yes RepackColumn Repack the column using the slurry method. CheckPacking->RepackColumn No ReduceSample Reduce the sample amount (aim for 20:1 to 50:1 adsorbent:sample). CheckLoading->ReduceSample Yes Success Improved Separation CheckLoading->Success No OptimizeSolvent->CheckPacking RepackColumn->CheckLoading ReduceSample->Success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Difficulty with Crystallization

Problem: No crystals form upon cooling the solution, or an oil separates out.

Possible Causes & Solutions:

  • Solvent Choice: The chosen solvent may be too good a solvent for the norborneol isomers, preventing precipitation upon cooling.

    • Solution: Select a solvent in which the norborneol has high solubility at high temperatures and low solubility at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. For norborneol, an ethanol/water solvent pair has been suggested.[3]

  • Solution is Not Saturated: The concentration of the norborneol in the solution may be too low for crystals to form.

    • Solution: Slowly evaporate some of the solvent to increase the concentration until the solution is saturated at the boiling point.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the desired pure isomer can also induce crystallization.

This technical support guide provides a starting point for addressing common challenges in the separation of endo- and exo-norborneol isomers. Successful separation often requires careful attention to detail and optimization of the chosen method.

References

preventing rearrangement reactions during endo-Norborneol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of endo-norborneol, with a focus on preventing rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the synthesis of this compound?

A1: The most significant side reaction is the Wagner-Meerwein rearrangement, which occurs in acid-catalyzed reactions that proceed through a carbocation intermediate. This rearrangement leads to the formation of isomeric products. Additionally, the formation of the thermodynamically more stable exo-norborneol (B145942) isomer is a common stereochemical challenge.

Q2: Why do rearrangement reactions occur in the acid-catalyzed hydration of norbornene?

A2: The acid-catalyzed hydration of norbornene proceeds via the formation of a 2-norbornyl cation. This carbocation is non-classical and highly prone to rapid 1,2-hydride shifts, leading to a scrambling of the carbocation structure and the formation of a mixture of products.

Q3: Which synthetic methods are recommended to avoid rearrangement reactions?

A3: To prevent rearrangements, it is crucial to use methods that do not involve the formation of a carbocation intermediate. The two primary recommended methods are:

  • Reduction of Norcamphor (B56629): This method uses a hydride reducing agent (e.g., sodium borohydride) to directly convert the ketone to an alcohol, bypassing any carbocation formation.

  • Hydroboration-Oxidation of Norbornene: This two-step reaction proceeds through a concerted syn-addition of borane (B79455) to the double bond, followed by oxidation with retention of configuration. This pathway also avoids carbocation intermediates.

Q4: How can I distinguish between endo- and exo-norborneol?

A4: The two isomers can be distinguished using several analytical techniques:

  • NMR Spectroscopy: The proton at the C2 position (the carbon bearing the hydroxyl group) shows a characteristic chemical shift. In exo-norborneol, this proton is in the endo position and typically appears at a different chemical shift compared to the exo proton in this compound.[1]

  • Gas Chromatography (GC): The two isomers have different retention times on a suitable GC column, allowing for their separation and quantification.[2]

  • Melting Point: The melting points of the two isomers are distinct. exo-Norborneol has a melting point of 124-126 °C, while this compound has a melting point of 149-151 °C.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Use of an inappropriate synthetic method (e.g., acid-catalyzed hydration).- Incomplete reaction.- Suboptimal reaction conditions (e.g., temperature, reaction time).- Loss of product during workup and purification.- Switch to a stereoselective method like the reduction of norcamphor or hydroboration-oxidation of norbornene.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize reaction conditions based on the chosen protocol.- Ensure efficient extraction and careful handling during purification steps.
Presence of exo-norborneol in the product - For norcamphor reduction, the reducing agent may not be sterically hindered enough, leading to some endo attack.- For hydroboration-oxidation, impurities in the starting material or suboptimal reaction conditions might affect stereoselectivity.- Use a bulkier reducing agent for the reduction of norcamphor to enhance exo attack selectivity.- Ensure the purity of norbornene for the hydroboration-oxidation reaction.- Carefully control the temperature during the reaction.- Purify the product mixture by recrystallization or column chromatography.
NMR or GC analysis shows multiple unexpected peaks - Wagner-Meerwein rearrangement has occurred, leading to isomeric byproducts.- Incomplete reaction, with starting material still present.- Presence of solvent or other impurities.- If using acid-catalyzed hydration, this is expected. Switch to a non-carbocation-forming method.- Confirm the identity of the peaks using GC-MS.- Ensure the reaction goes to completion and that the product is properly purified and dried.

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic route has a significant impact on the yield and isomeric purity of the final product. The following table summarizes the expected outcomes for the three common methods.

Synthetic Method Starting Material Key Reagents Typical Yield of Norborneol Expected endo:exo Ratio Rearrangement Products
Acid-Catalyzed Hydration NorborneneH₂SO₄, H₂OModerateVariable, often favors exoYes, significant
Reduction of Norcamphor NorcamphorNaBH₄, MethanolHighHigh, favors endoNo
Hydroboration-Oxidation Norbornene1. BH₃·THF 2. H₂O₂, NaOHHighHigh, favors endoNo

Experimental Protocols

Protocol 1: Stereoselective Reduction of Norcamphor to this compound

This protocol is designed to maximize the yield of this compound by taking advantage of the steric hindrance of the norcamphor bicyclic system.

Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2.0 g of norcamphor in 20 mL of methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add 0.5 g of sodium borohydride (B1222165) (NaBH₄) in small portions over 15 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quenching: Carefully add 20 mL of deionized water to the reaction mixture to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Protocol 2: Hydroboration-Oxidation of Norbornene for this compound Synthesis

This protocol provides a high yield of this compound with excellent stereoselectivity and no rearrangement.

Methodology:

  • Hydroboration:

    • In a dry, nitrogen-flushed 100 mL round-bottom flask, dissolve 2.5 g of norbornene in 25 mL of anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 10 mL of a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise over 20 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add 5 mL of 3 M aqueous sodium hydroxide (B78521) (NaOH).

    • Slowly add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise, keeping the temperature below 20 °C.

    • After the addition, stir the mixture at room temperature for 1 hour.

  • Workup:

    • Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Reaction Pathway: Acid-Catalyzed Hydration of Norbornene

G Norbornene Norbornene Carbocation 2-Norbornyl Cation (non-classical) Norbornene->Carbocation Protonation H2O_H H₂O, H⁺ Rearrangement Wagner-Meerwein Rearrangement Carbocation->Rearrangement Exo_Norborneol exo-Norborneol Carbocation->Exo_Norborneol H₂O attack Endo_Norborneol This compound Carbocation->Endo_Norborneol H₂O attack Rearrangement->Carbocation Mixture Mixture of Products Exo_Norborneol->Mixture Endo_Norborneol->Mixture

Caption: Acid-catalyzed hydration of norbornene leading to rearrangements.

Experimental Workflow: Reduction of Norcamphor

G Start Start: Norcamphor in Methanol Cooling Cool to 0-5 °C Start->Cooling Addition Add NaBH₄ portions Cooling->Addition Reaction Stir at RT for 1 hr Addition->Reaction Quench Quench with H₂O Reaction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Recrystallize Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via norcamphor reduction.

Troubleshooting Logic: Identifying and Resolving Product Impurities

G node_action node_action node_good node_good node_bad node_bad Start Analyze Product (GC, NMR) Is_Pure Is the product pure This compound? Start->Is_Pure Multiple_Peaks Multiple Peaks? Is_Pure->Multiple_Peaks No Success Synthesis Successful Is_Pure->Success Yes Identify_Peaks Identify peaks by GC-MS or comparison to standards. Multiple_Peaks->Identify_Peaks Is_Exo Is exo-norborneol the major impurity? Identify_Peaks->Is_Exo Is_Rearranged Are rearranged products present? Is_Exo->Is_Rearranged No Optimize_Stereoselectivity Optimize stereoselectivity: - Use bulkier reagents - Adjust temperature Is_Exo->Optimize_Stereoselectivity Yes Change_Method Change synthetic method to avoid carbocation intermediates. Is_Rearranged->Change_Method Yes Purify Purify by recrystallization or column chromatography. Is_Rearranged->Purify No (other impurities) Optimize_Stereoselectivity->Purify Failure Re-evaluate synthetic strategy Change_Method->Failure Purify->Success

Caption: Troubleshooting workflow for analyzing and purifying this compound.

References

Technical Support Center: Optimizing Reaction Conditions for endo-Norborneol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of endo-norborneol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction (Fischer Esterification): The Fischer esterification is a reversible reaction. Without driving the equilibrium towards the products, the yield will be inherently limited.[1]- Use a large excess of the carboxylic acid or the alcohol (typically the less expensive reagent is used in excess).- Remove water as it is formed using a Dean-Stark apparatus or by adding a desiccant like molecular sieves.
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in too low a concentration.- Use a fresh, anhydrous acid catalyst.- Ensure adequate catalyst loading, typically 1-5 mol% relative to the limiting reagent.
Low Reaction Temperature: The reaction rate may be too slow if the temperature is not high enough.- Ensure the reaction is heated to reflux to increase the reaction rate. The specific temperature will depend on the solvent used.[2]
Side Reactions: Under acidic conditions, bicyclic alcohols like this compound can undergo skeletal rearrangements.- Consider using a milder esterification method, such as reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) and a non-acidic catalyst (e.g., pyridine).
Presence of Unexpected Side Products Wagner-Meerwein Rearrangement: Acid-catalyzed reactions of norborneol can lead to the formation of a carbocation intermediate that is susceptible to a Wagner-Meerwein rearrangement. This can result in the formation of isomeric products, such as exo-norbornyl esters or other rearranged bicyclic structures.[3][4][5]- Minimize reaction time and temperature to reduce the extent of rearrangement.- Employ a non-acidic esterification method. The use of acetic anhydride with pyridine (B92270) is a common alternative that avoids the formation of a carbocation intermediate.
Formation of Dinorbornyl Ether: Under strongly acidic conditions and at elevated temperatures, intermolecular dehydration of two this compound molecules can occur, leading to the formation of dinorbornyl ether.- Use a less coordinating acid catalyst.- Ensure the reaction temperature is not excessively high.
Difficulties in Product Purification Incomplete Neutralization: Residual acid catalyst in the organic layer can complicate purification and may cause product degradation during distillation.- Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the pH of the aqueous layer to confirm it is basic.
Emulsion Formation During Workup: The presence of unreacted starting materials or side products can lead to the formation of emulsions during the aqueous workup, making phase separation difficult.- Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.- If the emulsion persists, filter the mixture through a pad of Celite.
Co-distillation of Product and Starting Material: If the boiling points of the endo-norbornyl ester and unreacted this compound are close, separation by simple distillation may be challenging.- Use fractional distillation for a more efficient separation.- Ensure the reaction has gone to completion to minimize the amount of unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

The most common laboratory method is the Fischer esterification, which involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Q2: Why is my Fischer esterification of this compound giving a low yield?

Low yields in Fischer esterification are often due to the reversible nature of the reaction. To improve the yield, you can either use a large excess of one of the reactants (usually the alcohol if it's inexpensive) or remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus.[1]

Q3: Are there alternative methods to the Fischer esterification for this compound?

Yes, a common and often more efficient alternative is to use an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. This method is generally faster, proceeds under milder conditions, and is not reversible, often leading to higher yields.

Q4: I see an unexpected peak in my NMR spectrum. What could it be?

Under the acidic conditions of a Fischer esterification, this compound can undergo a Wagner-Meerwein rearrangement, leading to the formation of isomeric products, most commonly the exo-norbornyl ester.[3][4][5] This is a known issue with bicyclic systems. To confirm, you may need to acquire reference spectra of the potential isomers.

Q5: How can I avoid the Wagner-Meerwein rearrangement?

To avoid this rearrangement, you should use reaction conditions that do not involve the formation of a carbocation intermediate. The reaction of this compound with acetic anhydride in pyridine is a good alternative that proceeds through a different mechanism and avoids acidic conditions.

Q6: What is the best way to purify my endo-norbornyl ester?

After an aqueous workup to remove the acid catalyst and any water-soluble impurities, the crude ester can typically be purified by distillation. If you suspect the presence of isomeric side products with close boiling points, fractional distillation is recommended.

Data Presentation

Table 1: Representative Conditions for Fischer Esterification of this compound with Acetic Acid
ParameterConditionPurpose
Reactants This compound, Acetic AcidFormation of endo-norbornyl acetate (B1210297)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic
Reactant Ratio 1:1 to 1:5 (this compound:Acetic Acid)Using excess acetic acid drives the equilibrium towards the product
Catalyst Loading 1-5 mol%To achieve a reasonable reaction rate
Temperature Reflux (typically ~120-140 °C)To increase the reaction rate
Reaction Time 1-4 hoursTo allow the reaction to reach equilibrium
Typical Yield 60-80% (can be lower without water removal)The yield is limited by the reaction equilibrium
Table 2: Representative Conditions for Esterification of this compound with Acetic Anhydride
ParameterConditionPurpose
Reactants This compound, Acetic AnhydrideFormation of endo-norbornyl acetate
Catalyst/Base PyridineActs as a nucleophilic catalyst and neutralizes the acetic acid byproduct
Reactant Ratio 1:1.2 (this compound:Acetic Anhydride)A slight excess of the anhydride ensures complete conversion of the alcohol
Solvent Pyridine (can be used as solvent) or an inert solvent like DichloromethaneTo dissolve the reactants
Temperature Room Temperature to gentle warming (e.g., 50 °C)The reaction is generally faster and more exothermic than Fischer esterification
Reaction Time 30 minutes - 2 hoursTypically much faster than Fischer esterification
Typical Yield >90%The reaction is essentially irreversible, leading to higher yields

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Neutralization: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude endo-norbornyl acetate by vacuum distillation.

Protocol 2: Esterification of this compound with Acetic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 eq) in pyridine.

  • Addition of Anhydride: Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into a beaker containing ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude endo-norbornyl acetate by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow A Combine Reactants (this compound, Acetic Acid, H₂SO₄) B Heat to Reflux A->B Setup C Reaction Monitoring (TLC) B->C During Reaction D Cool to RT C->D Completion E Aqueous Workup (Water, Extraction with Et₂O) D->E Quenching F Neutralization (NaHCO₃ wash) E->F G Drying and Concentration (Na₂SO₄, Rotary Evaporation) F->G Isolation H Purification (Vacuum Distillation) G->H I Pure endo-Norbornyl Acetate H->I Final Product

Caption: Workflow for Fischer Esterification.

Acetic_Anhydride_Esterification_Workflow A Combine Reactants (this compound, Pyridine) B Add Acetic Anhydride (0 °C) A->B Setup C Stir at RT B->C Reaction Start D Reaction Monitoring (TLC) C->D During Reaction E Aqueous Workup (Ice/Water, Extraction with Et₂O) D->E Completion F Washing Sequence (HCl, NaHCO₃, Brine) E->F G Drying and Concentration (Na₂SO₄, Rotary Evaporation) F->G Isolation H Purification (Vacuum Distillation) G->H I Pure endo-Norbornyl Acetate H->I Final Product

Caption: Workflow for Acetic Anhydride Esterification.

Troubleshooting_Logic Start Low Yield? CheckReaction Check Reaction Type Start->CheckReaction Yes Success Improved Yield Start->Success No Fischer Fischer Esterification CheckReaction->Fischer Anhydride Acetic Anhydride CheckReaction->Anhydride Equilibrium Drive Equilibrium: - Excess Reagent - Remove H₂O Fischer->Equilibrium CheckPurity Check Reagent Purity/ Catalyst Activity Anhydride->CheckPurity SideProducts Side Products Present? Equilibrium->SideProducts CheckPurity->SideProducts Rearrangement Wagner-Meerwein Rearrangement (Isomeric Esters) SideProducts->Rearrangement Yes SideProducts->Success No ConsiderAnhydride Consider Acetic Anhydride Method Rearrangement->ConsiderAnhydride OptimizePurification Optimize Purification (Fractional Distillation) Rearrangement->OptimizePurification ConsiderAnhydride->Success OptimizePurification->Success

Caption: Troubleshooting Logic for Low Yield.

References

troubleshooting low conversion rates in endo-Norborneol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in endo-Norborneol synthesis via the acid-catalyzed hydration of norbornene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on troubleshooting low conversion rates and other experimental challenges.

Reaction Troubleshooting

Question 1: My overall yield of norborneol is low. What are the potential causes and how can I improve it?

Answer: Low conversion rates in the acid-catalyzed hydration of norbornene can stem from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Extend the reaction time if starting material is still present. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also favor the formation of byproducts. A modest temperature increase (e.g., to 40-50°C) can be beneficial. Avoid excessive heat.Increased consumption of norbornene starting material, leading to a higher crude product yield.
Suboptimal Acid Concentration - Verify Acid Concentration: Use a fresh, properly stored bottle of concentrated sulfuric acid. The concentration of the acid is critical for its catalytic activity. - Adjust Acid Amount: While catalytic, an insufficient amount of acid will result in a slow or incomplete reaction. Conversely, too much acid can lead to side reactions and charring. A typical starting point is a 10-20% v/v solution of concentrated H₂SO₄ in water.An appropriate catalytic rate will be achieved, driving the reaction to completion without significant side product formation.
Poor Quality of Starting Material - Purify Norbornene: Norbornene can sublime at room temperature and may contain impurities. Purify by sublimation or recrystallization before use. - Check for Oxidation: Ensure the norbornene has not been significantly oxidized.Use of pure starting material will prevent side reactions and ensure the reactant is available for the desired transformation.
Presence of Water Scavengers - Ensure Proper Reagent Handling: Do not introduce any drying agents or other water-reactive compounds into the reaction mixture. The reaction requires water as a reactant.Water will be available to participate in the hydration reaction.

Question 2: I am observing the formation of unexpected byproducts in my GC-MS analysis. What could they be and how can I minimize them?

Answer: The most common source of byproducts in the acid-catalyzed hydration of norbornene is the Wagner-Meerwein rearrangement.[1] This rearrangement is a result of the carbocation intermediate formed during the reaction.[1]

  • Wagner-Meerwein Rearrangement: The secondary carbocation initially formed can rearrange to a more stable carbocation, leading to the formation of isomeric alcohol products with different carbon skeletons.

To minimize this rearrangement:

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10°C). Carbocation rearrangements are often less favorable at lower temperatures.

  • Use a Less Protic Acid: While sulfuric acid is common, exploring other acidic catalysts that may generate a less "free" carbocation could potentially reduce rearrangements.

Question 3: The ratio of exo- to this compound is not what I expected. How can I influence the stereoselectivity of the reaction?

Answer: The acid-catalyzed hydration of norbornene typically produces a mixture of exo- and this compound. The exo product is often the major isomer due to the steric hindrance of the bicyclic ring system, which favors the attack of water from the exo face. One study conducted at 250°C reported an exo:endo ratio of 65:35.[2]

Controlling the stereoselectivity in this specific reaction is challenging. However, you can consider the following:

  • Temperature: Lowering the reaction temperature may slightly favor the formation of the thermodynamically more stable product, though this effect might be minimal.

  • Alternative Synthetic Routes: If a high proportion of the endo isomer is required, consider alternative synthetic routes that offer better stereocontrol, such as the reduction of norcamphor.

Purification Troubleshooting

Question 1: I am having difficulty with the work-up. A persistent emulsion is forming during the extraction. How can I break it?

Answer: Emulsion formation is a common issue during the extraction of norborneol. An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy third layer between the organic and aqueous phases.

Here are several techniques to break an emulsion:

TechniqueProcedure
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.[3]
Gentle Swirling Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the formation of fine droplets that lead to stable emulsions.[3]
Filtration Filter the entire mixture through a plug of glass wool or Celite in a funnel. This can help to coalesce the dispersed droplets.
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Addition of a Different Solvent Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]

Question 2: My final product yield is low after sublimation. What can I do to improve the recovery?

Answer: Sublimation is an effective method for purifying norborneol.[4] However, inefficient sublimation can lead to product loss.

Potential IssueTroubleshooting Steps
Inadequate Vacuum - Check for Leaks: Ensure all joints in your sublimation apparatus are properly sealed. Use a high-quality vacuum grease sparingly on the joints. - Use a Cold Trap: A cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) between the sublimator and the vacuum pump will protect the pump and help maintain a lower pressure.
Improper Temperature Control - Gradual Heating: Heat the sample slowly and evenly. A sand bath or a heating mantle with a stirrer is recommended for uniform temperature distribution. - Monitor Sublimation Temperature: The sublimation point of norborneol is dependent on the pressure. Start with a lower temperature and gradually increase it until sublimation is observed.
Inefficient Condensation - Ensure Cold Finger is Cold: Circulate a cold fluid (e.g., ice water) through the cold finger to ensure a significant temperature gradient between the sample and the condensation surface.
Product Loss During Collection - Vent Slowly: After sublimation is complete, allow the apparatus to cool to room temperature before slowly and carefully venting the vacuum. This will prevent the sublimed crystals from being dislodged.

Experimental Protocols

Acid-Catalyzed Hydration of Norbornene

This protocol provides a standard method for the synthesis of norborneol.

Materials:

  • Norbornene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or Dichloromethane)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Acid Preparation: In a flask equipped with a magnetic stir bar, cautiously add 10 mL of concentrated sulfuric acid to 40 mL of deionized water while cooling the flask in an ice bath.

  • Reaction Setup: To the cooled acid solution, add 5.0 g of norbornene in small portions with continuous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, pour the mixture over crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium chloride solution (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude norborneol.

  • Purification: Purify the crude product by sublimation or column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low Conversion Rate Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Check Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions Occurring? check_reaction->side_reactions extraction_issue Extraction Issue? check_workup->extraction_issue purification_loss Loss During Purification? check_workup->purification_loss incomplete_reaction->side_reactions No solution1 Increase reaction time / Optimize temperature incomplete_reaction->solution1 Yes side_reactions->check_workup No solution2 Lower temperature / Use alternative acid side_reactions->solution2 Yes extraction_issue->purification_loss No solution3 Break emulsion (brine, gentle mixing) extraction_issue->solution3 Yes solution4 Optimize sublimation (vacuum, temperature) purification_loss->solution4 Yes synthesis_workflow start Start reaction Acid-Catalyzed Hydration start->reaction quench Quench with Ice reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ether neutralize->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Sublimation evaporate->purify product This compound purify->product

References

identification and removal of impurities from crude endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and removal of impurities from crude endo-norborneol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most prevalent impurity in crude this compound, particularly when synthesized via the hydration of norbornene, is its stereoisomer, exo-norborneol (B145942).[1] Other potential impurities can include unreacted starting materials (e.g., norbornene), residual acid catalyst (e.g., sulfuric acid), and byproducts from side reactions. The specific impurity profile can vary depending on the synthetic route and reaction conditions.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my this compound sample?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for separating and quantifying the exo and endo isomers of norborneol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of impurities and for determining the isomeric ratio of endo- to exo-norborneol. The chemical shift of the proton on the carbon bearing the hydroxyl group is particularly diagnostic for distinguishing between the two isomers.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively assessing the purity of a sample and for monitoring the progress of a purification process. It can effectively separate endo- and exo-norborneol, allowing for a visual estimation of their relative amounts.

Q3: What is the most effective method for removing the exo-norborneol impurity?

The choice of purification method depends on the scale of the experiment, the desired final purity, and the available equipment. The three primary methods are:

  • Recrystallization: A simple and cost-effective method for purifying solid compounds. It can be effective if there is a significant difference in solubility between the endo and exo isomers in a particular solvent system.

  • Column Chromatography: A highly effective technique for separating compounds with different polarities. It offers excellent separation of endo- and exo-norborneol.

  • Sublimation: This technique is suitable for compounds that can transition directly from a solid to a gas phase. Norborneol has the ability to sublime, making this a viable, solvent-free purification method.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of the most common purification techniques for this compound. Please note that the exact values can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical Percent RecoveryKey AdvantagesKey Disadvantages
Recrystallization >95%50-70%Simple, inexpensive, suitable for large quantities.Lower recovery due to product loss in the mother liquor; finding a suitable solvent can be challenging.
Column Chromatography >99%70-90%High resolution and purity; adaptable to various scales.More time-consuming and requires larger volumes of solvent; potential for sample loss on the column.
Sublimation >98%60-80%Solvent-free, can yield very pure crystals.Not suitable for all compounds; can be slow and requires specialized glassware.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not supersaturated.- The compound may have "oiled out".- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- If an oil has formed, try redissolving it by heating and then cooling more slowly.
Low recovery of purified crystals. - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The crystals were not completely collected during filtration.- Re-evaluate the solvent system; a less effective solvent at low temperatures might be needed.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice.- The impurity has very similar solubility to the desired product.- Allow the solution to cool slowly and undisturbed.- A second recrystallization may be necessary.- Consider an alternative purification method like column chromatography.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of endo and exo isomers. - The mobile phase polarity is incorrect.- The column was not packed properly, leading to channeling.- The column was overloaded with the sample.- Optimize the mobile phase using TLC first. Aim for a significant difference in Rf values.- Ensure the stationary phase is packed uniformly without any air bubbles.- Use an appropriate amount of stationary phase for the quantity of crude material (typically a 30:1 to 50:1 ratio by weight).
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
The collected fractions are still a mixture. - The fraction size is too large.- The elution rate is too fast.- Collect smaller fractions to better isolate the pure compound.- Reduce the flow rate of the mobile phase to allow for better equilibrium and separation.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., a mixture of ethanol (B145695) and water, or hexane). Heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. An ethanol/water solvent pair is a good starting point.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and obtain a ¹H NMR spectrum to assess the purity and isomeric ratio.

Protocol 2: Separation of endo- and exo-Norborneol by Column Chromatography
  • Prepare the Column:

    • Secure a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • In a beaker, prepare a slurry of silica (B1680970) gel in the initial mobile phase (e.g., a non-polar solvent like hexane).

    • Pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude norborneol mixture in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

  • Elution:

    • Begin eluting the column with the mobile phase. A common mobile phase for separating borneol isomers (structurally similar to norborneol) is a mixture of petroleum ether, ethyl acetate, and chloroform (B151607) (e.g., 20:2:6 v/v/v). The polarity can be adjusted to achieve optimal separation.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots (e.g., using a potassium permanganate (B83412) stain).

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Analysis:

    • Confirm the purity of the isolated this compound using GC-MS and/or NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_result Result crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom sublimation Sublimation crude->sublimation tlc TLC recrystallization->tlc Monitor pure Pure this compound recrystallization->pure column_chrom->tlc Monitor column_chrom->pure sublimation->pure gcms GC-MS nmr NMR mp Melting Point pure->gcms Confirm Purity pure->nmr Confirm Purity pure->mp Confirm Purity

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_recryst Recrystallization cluster_column Column Chromatography start Impure Product After Purification method Which purification method was used? start->method recryst_cause Rapid cooling? Impurity has similar solubility? method->recryst_cause Recrystallization column_cause Incorrect mobile phase? Column overload? Fractions too large? method->column_cause Column Chromatography recryst_solution Cool slowly. Perform second recrystallization or switch to column chromatography. recryst_cause->recryst_solution column_solution Optimize mobile phase with TLC. Use more stationary phase. Collect smaller fractions. column_cause->column_solution

Caption: Troubleshooting decision tree for impure this compound after purification.

References

strategies to minimize side product formation in endo-Norborneol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of endo-Norborneol.

Troubleshooting Guides

Issue 1: Low Yield of Norborneol Product

Symptoms:

  • The isolated mass of the final product is significantly lower than the theoretical yield.

  • A large amount of unreacted starting material (norcamphor or norbornene) is recovered.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction For Norcamphor (B56629) Reduction: Extend the reaction time or slightly increase the molar excess of the reducing agent (e.g., sodium borohydride). Ensure the reducing agent was fresh and properly stored.[1] For Acid-Catalyzed Hydration: Increase the reaction time or gently warm the reaction mixture as specified in the protocol. Ensure the acid catalyst concentration is appropriate.
Suboptimal Reaction Temperature Maintain the recommended temperature throughout the reaction. For sodium borohydride (B1222165) reductions, low temperatures are often preferred to enhance selectivity and control reactivity.[2]
Product Loss During Workup Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., dichloromethane).[3] Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation.[3] Evaporation: Avoid excessive heat or high vacuum during solvent removal to prevent sublimation and loss of the volatile norborneol product.[4]
Impure Starting Materials Use pure starting materials. Impurities can interfere with the reaction and lead to the formation of side products.
Issue 2: High Proportion of exo-Norborneol Isomer

Symptoms:

  • NMR or GC analysis of the product mixture shows a significant percentage of the exo-Norborneol isomer.

Possible Causes & Solutions:

CauseSolution
Choice of Synthesis Route The reduction of norcamphor is generally more stereoselective for the endo product than the acid-catalyzed hydration of norbornene.[4] Consider using the norcamphor reduction method for higher endo selectivity.
Steric Hindrance of Reducing Agent (for Norcamphor Reduction) Use a sterically less hindered reducing agent. Sodium borohydride (NaBH₄) is generally preferred for producing a high ratio of this compound because the hydride attacks the carbonyl group from the less sterically hindered exo face, leading to the formation of the endo-alcohol.[5]
Reaction Conditions for Hydration In the acid-catalyzed hydration of norbornene, reaction conditions can influence the endo/exo ratio. While this method often yields a mixture of isomers, adjusting the temperature and acid concentration may slightly favor one isomer over the other, though the exo isomer is often the major product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of this compound?

A1: The primary side product is the stereoisomer, exo-Norborneol. The goal of a stereoselective synthesis is to maximize the formation of the desired endo isomer while minimizing the exo isomer.

Q2: Which synthetic route is better for obtaining a high yield of this compound?

A2: The reduction of norcamphor with a hydride reducing agent like sodium borohydride is generally the preferred method for synthesizing this compound with high stereoselectivity.[4] This is due to the steric hindrance of the bicyclic structure of norcamphor, which directs the incoming hydride to the less hindered exo face, resulting in the formation of the endo-alcohol. The acid-catalyzed hydration of norbornene typically produces a mixture of both endo- and exo-Norborneol.[3]

Q3: How can I determine the ratio of endo- to exo-Norborneol in my product?

A3: The most common methods for determining the diastereomeric ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6] In ¹H NMR, the protons attached to the carbon bearing the hydroxyl group have distinct chemical shifts for the endo and exo isomers, allowing for integration and quantification of each.

Q4: Are there any other significant side products I should be aware of?

A4: In the sodium borohydride reduction of norcamphor, the primary side product is the exo isomer. Incomplete reduction will result in leftover norcamphor. The borate (B1201080) esters formed as intermediates are typically hydrolyzed during the workup to yield the final alcohol product.[7][8] In the acid-catalyzed hydration of norbornene, under certain conditions, rearrangement of the carbocation intermediate can lead to other isomeric alcohol products, though this is less common.

Q5: My reaction seems to have stalled and is not going to completion. What should I do?

A5: If you observe unreacted starting material after the recommended reaction time, you can try extending the reaction time. For reductions, you can also consider adding a small, additional portion of the reducing agent. Ensure that your reagents are active and that the reaction temperature is appropriate.

Q6: How can I purify my this compound product if it is contaminated with the exo isomer?

A6: Recrystallization is a common method for purifying solid organic compounds. Finding a suitable solvent system where the two isomers have different solubilities is key. A mixture of ethanol (B145695) and water can be a good starting point for the recrystallization of norborneol.[9] Sublimation can also be an effective purification technique for norborneol.[3]

Data Presentation

Table 1: Stereoselectivity of Norcamphor Reduction with Different Reducing Agents

Reducing AgentSolventMajor ProductApproximate endo:exo RatioReference
Sodium Borohydride (NaBH₄)MethanolThis compound> 9:1[4]
Lithium Aluminum Hydride (LiAlH₄)Diethyl EtherThis compoundHigh endo selectivity[10]

Note: The ratios are based on the analogous reduction of camphor (B46023) and the established principles of stereoselectivity in bicyclic systems. The reduction of norcamphor is expected to show even higher selectivity for the endo product due to less steric hindrance compared to camphor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Norcamphor with Sodium Borohydride

Materials:

  • Norcamphor

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve norcamphor in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Carefully add deionized water to quench the reaction, followed by 1 M hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or sublimation if necessary.

Visualizations

stereoselective_reduction cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products norcamphor Norcamphor ts_exo Exo Attack (Less Hindered) norcamphor->ts_exo Hydride attack from the less hindered face ts_endo Endo Attack (More Hindered) norcamphor->ts_endo Hydride attack from the more hindered face nabh4 NaBH₄ nabh4->ts_exo nabh4->ts_endo endo_norborneol This compound (Major Product) ts_exo->endo_norborneol exo_norborneol exo-Norborneol (Minor Product) ts_endo->exo_norborneol

Caption: Stereoselective Reduction of Norcamphor to this compound.

troubleshooting_workflow start Low Yield or High Exo-Isomer check_reaction Review Synthesis Route start->check_reaction check_conditions Analyze Reaction Conditions check_reaction->check_conditions Norcamphor Reduction solution1 Switch to Norcamphor Reduction check_reaction->solution1 Acid-Catalyzed Hydration check_workup Evaluate Workup Procedure check_conditions->check_workup solution2 Optimize Temperature and Reagent Stoichiometry check_conditions->solution2 Suboptimal solution3 Improve Extraction and Purification Steps check_workup->solution3 Identify Loss end Improved Yield and Purity solution1->end solution2->end solution3->end

References

scaling up the synthesis of endo-Norborneol for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the pilot plant production of endo-Norborneol. The information is tailored for researchers, scientists, and drug development professionals involved in scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall process for synthesizing this compound at a pilot plant scale?

A1: The synthesis is a two-step process. First, cyclopentadiene (B3395910) is reacted with vinyl acetate (B1210297) via a Diels-Alder cycloaddition to form endo-norbornyl acetate. The cyclopentadiene is typically generated in-situ by cracking dicyclopentadiene (B1670491). The second step involves the hydrolysis (saponification) of the endo-norbornyl acetate to yield this compound.[1][2][3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the handling of dicyclopentadiene and cyclopentadiene. Dicyclopentadiene is flammable and can form explosive peroxides.[5] Cyclopentadiene is also flammable, reactive, and readily dimerizes in an exothermic reaction.[5][6] The Diels-Alder reaction itself is highly exothermic and requires careful temperature control to prevent a runaway reaction. All operations should be conducted in a well-ventilated area with explosion-proof equipment, and all sources of ignition must be eliminated.[5] Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves, is mandatory.

Q3: How is cyclopentadiene generated and handled at a pilot scale?

A3: Cyclopentadiene is generated by heating dicyclopentadiene to its cracking temperature, typically around 170-185°C.[7][8] At a pilot scale, this is done in a dedicated cracking apparatus, often by feeding liquid dicyclopentadiene into a hot, inert heat transfer fluid.[9] The resulting cyclopentadiene monomer is then distilled and used immediately. Due to its rapid dimerization, cyclopentadiene should be kept cold (ideally below 0°C) if not used immediately and should not be stored for extended periods.[8][10]

Q4: How can the formation of the undesired exo-isomer be minimized?

A4: The Diels-Alder reaction's stereoselectivity is temperature-dependent. The desired endo-isomer is the kinetically favored product and its formation is maximized at lower reaction temperatures.[11][12][13] Running the reaction at elevated temperatures can lead to the thermodynamically more stable but undesired exo-isomer.[7][12] Therefore, maintaining a controlled, low temperature during the Diels-Alder reaction is crucial for maximizing the yield of the endo-product.

Experimental Protocols

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinyl Acetate

This protocol is a general guideline for a pilot-scale batch and should be optimized for specific equipment and safety considerations.

Materials:

MaterialMolar Mass ( g/mol )Density (g/mL)Quantity (kg)Moles (kmol)
Dicyclopentadiene132.200.9813.20.10
Vinyl Acetate86.090.938.60.10
Toluene (solvent)92.140.8750.0-

Procedure:

  • Cracking of Dicyclopentadiene: Set up a dicyclopentadiene cracking apparatus connected to the main reactor. Heat the cracking system to 180-190°C.

  • Reactor Preparation: Charge the pilot plant reactor with vinyl acetate and toluene. Cool the mixture to 0-5°C with constant agitation.

  • Cyclopentadiene Addition: Slowly feed the freshly cracked cyclopentadiene from the cracking apparatus into the cooled vinyl acetate solution over 2-3 hours. Maintain the reactor temperature between 0-10°C throughout the addition.

  • Reaction: Once the addition is complete, allow the reaction to stir at 10°C for an additional 2-3 hours to ensure complete conversion.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to confirm the disappearance of the starting materials.

Step 2: Hydrolysis of endo-Norbornyl Acetate

Materials:

MaterialMolar Mass ( g/mol )Quantity (Calculated)
endo-Norbornyl Acetate154.21~15.4 kg (from previous step)
Sodium Hydroxide (B78521)40.004.8 kg (1.2 eq)
Methanol (B129727)32.0440 L
Water18.0240 L
Diethyl Ether (for extraction)74.12As needed
Saturated Brine Solution-As needed
Anhydrous Magnesium Sulfate120.37As needed

Procedure:

  • Saponification: To the crude endo-norbornyl acetate solution from the previous step, add a solution of sodium hydroxide in methanol and water.

  • Heating: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by GC or Thin Layer Chromatography (TLC) to confirm the disappearance of the ester.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a larger vessel and perform a liquid-liquid extraction with diethyl ether.

  • Washing: Wash the combined organic extracts with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification of this compound
  • Crystallization: Dissolve the crude this compound in a minimal amount of hot hexane (B92381) or a similar non-polar solvent.

  • Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Diels-Alder Reaction 1. Incomplete cracking of dicyclopentadiene.2. Cyclopentadiene dimerization due to high temperature or prolonged storage.3. Insufficient reaction time.1. Ensure cracking temperature is maintained at 180-190°C.2. Use cyclopentadiene immediately after cracking and maintain low temperature in the reactor.3. Extend the reaction time and monitor by GC.
High Levels of exo-Isomer 1. Reaction temperature too high.1. Improve reactor cooling to maintain the temperature below 10°C during cyclopentadiene addition.
Runaway Reaction (Rapid Temperature Increase) 1. Addition of cyclopentadiene is too fast.2. Inadequate cooling capacity of the reactor.1. Immediately stop the cyclopentadiene feed.2. Ensure maximum cooling is applied. Have an emergency quenching plan in place.
Incomplete Hydrolysis 1. Insufficient reaction time or temperature.2. Inadequate amount of base.1. Extend the reflux time and re-check with GC/TLC.2. Ensure at least 1.2 equivalents of NaOH are used.
Poor Purity After Crystallization 1. Presence of significant amounts of the exo-isomer.2. Inefficient crystallization process.1. Optimize the Diels-Alder reaction temperature to minimize exo-isomer formation.2. Consider fractional distillation before crystallization if isomer separation is difficult. Experiment with different crystallization solvents.

Visualizations

Reaction_Pathway Dicyclopentadiene Dicyclopentadiene Cyclopentadiene Cyclopentadiene Dicyclopentadiene->Cyclopentadiene Heat (Cracking) EndoNorbornylAcetate endo-Norbornyl Acetate Cyclopentadiene->EndoNorbornylAcetate VinylAcetate Vinyl Acetate VinylAcetate->EndoNorbornylAcetate EndoNorborneol This compound EndoNorbornylAcetate->EndoNorborneol Hydrolysis (NaOH, H2O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Crack_DCPD Crack Dicyclopentadiene DA_Reaction Diels-Alder Reaction with Vinyl Acetate Crack_DCPD->DA_Reaction Crude_Acetate Crude endo-Norbornyl Acetate DA_Reaction->Crude_Acetate Hydrolysis Saponification Crude_Acetate->Hydrolysis Extraction Extraction & Washing Hydrolysis->Extraction Crude_Alcohol Crude this compound Extraction->Crude_Alcohol Crystallization Crystallization Crude_Alcohol->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: Overall experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_DA_Yield Check Diels-Alder Yield Start->Check_DA_Yield Check_Hydrolysis_Yield Check Hydrolysis Yield Check_DA_Yield->Check_Hydrolysis_Yield No Low_DA Low Diels-Alder Yield Check_DA_Yield->Low_DA Yes Check_Purity Check Final Purity Check_Hydrolysis_Yield->Check_Purity No Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis_Yield->Incomplete_Hydrolysis Yes High_Exo High Exo-Isomer Content Check_Purity->High_Exo Yes DA_Cause1 Dimerization of Cyclopentadiene? Low_DA->DA_Cause1 DA_Cause2 Incomplete Reaction? Low_DA->DA_Cause2 Hydrolysis_Cause Insufficient Time/Base? Incomplete_Hydrolysis->Hydrolysis_Cause Purity_Cause High Reaction Temp? High_Exo->Purity_Cause DA_Solution1 Use fresh cyclopentadiene, lower temp. DA_Cause1->DA_Solution1 Yes DA_Solution2 Increase reaction time. DA_Cause2->DA_Solution2 Yes Hydrolysis_Solution Increase time/base, monitor. Hydrolysis_Cause->Hydrolysis_Solution Purity_Solution Improve reactor cooling. Purity_Cause->Purity_Solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Managing Stereoselectivity in Reactions of endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-norborneol. The information provided aims to address specific challenges encountered during experiments focused on controlling stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling the stereoselectivity of reactions involving this compound?

The primary challenges in managing the stereoselectivity of reactions with this compound stem from its bicyclic structure and the steric hindrance posed by the endo substituent. Key issues include:

  • Differentiating between endo and exo faces: The concave shape of the norbornane (B1196662) skeleton leads to different steric environments on the exo (convex) and endo (concave) faces. Reagents may preferentially attack the less hindered exo face, making it challenging to achieve desired endo selectivity.

  • Controlling diastereoselectivity: In reactions such as the reduction of norcamphor, achieving a high ratio of this compound over the exo isomer (or vice versa) requires careful selection of reagents and reaction conditions. Steric hindrance often favors the formation of the exo product from endo attack.[1]

  • Achieving high enantioselectivity: For chiral applications, separating enantiomers of this compound or its derivatives often requires kinetic resolution, which presents its own set of challenges in optimization to achieve high enantiomeric excess (e.e.).

  • Potential for rearrangements: Under certain conditions, particularly with acid catalysis, carbocationic intermediates can undergo Wagner-Meerwein rearrangements, leading to a loss of stereochemical integrity.

Q2: How does the choice of catalyst influence the stereoselectivity of reactions with this compound?

The catalyst plays a pivotal role in directing the stereochemical outcome of reactions.

  • Enzymes (Lipases): In kinetic resolutions, lipases exhibit high enantioselectivity, preferentially acylating one enantiomer of this compound, leaving the other unreacted. The choice of lipase (B570770) is critical, as different lipases can exhibit different selectivities and reaction rates.[2]

  • Metal-Based Catalysts: In reductions of norcamphor, the choice of hydride reagent (e.g., NaBH₄) and any chelating metals can influence the direction of hydride attack (exo vs. endo), thereby controlling the diastereomeric ratio of the resulting alcohol.[1]

  • Chiral Lewis Acids: In Diels-Alder reactions to form norbornene structures, chiral Lewis acids can effectively control both diastereoselectivity (endo/exo) and enantioselectivity by coordinating to the dienophile and creating a chiral environment.

Q3: What is the underlying mechanism of enzymatic kinetic resolution of this compound?

Enzymatic kinetic resolution relies on the difference in reaction rates for the two enantiomers of a racemic substrate with an enzyme. The mechanism for lipase-catalyzed acylation of this compound generally follows a Ping-Pong Bi-Bi mechanism:

  • Acyl-Enzyme Formation: The lipase reacts with an acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. This involves a nucleophilic attack from a serine residue in the enzyme's active site.[3]

  • Enantioselective Acylation: The racemic this compound enters the active site. The enzyme's chiral binding pocket preferentially accommodates one enantiomer in an orientation suitable for nucleophilic attack on the acyl-enzyme intermediate.

  • Product Release: The acylated enantiomer (now an ester) is released, along with the regenerated enzyme. The unreactive enantiomer of the alcohol is also released.

The success of the resolution depends on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantiomeric ratio (E).[4]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (e.e.) in Lipase-Catalyzed Kinetic Resolution of this compound
Problem Potential Cause Troubleshooting Steps
Low e.e. of both the acylated product and the remaining alcohol. Poor enzyme selectivity (Low E value): The chosen lipase may not be effective for resolving this compound.1. Screen different lipases: Test a variety of commercially available lipases (e.g., Porcine Pancreatic Lipase (PPL), Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL)) to find one with higher selectivity.[5] 2. Optimize the acyl donor: Vinyl acetate (B1210297) is a common choice, but other acyl donors like isopropenyl acetate can sometimes improve selectivity.[5] 3. Vary the solvent: The reaction medium can significantly impact enzyme activity and selectivity. Test a range of non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether.[5]
Low e.e. of the desired product at ~50% conversion. Incorrect reaction time: The reaction may have proceeded past the optimal 50% conversion point, leading to acylation of the less-reactive enantiomer.1. Monitor the reaction closely: Take aliquots at regular intervals and analyze the conversion and e.e. of both the substrate and product using chiral GC or HPLC.[6] 2. Stop the reaction at ~50% conversion: This is the theoretical point of maximum enantiomeric excess for both the remaining substrate and the product in a kinetic resolution.
Low e.e. and slow reaction rate. Suboptimal reaction conditions: Enzyme activity is highly sensitive to temperature and water content.1. Optimize temperature: While room temperature is a good starting point, some lipases have optimal activity at slightly higher or lower temperatures (e.g., 30-40°C).[5] However, excessively high temperatures can denature the enzyme. 2. Control water content: The presence of a small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the product ester. Consider adding molecular sieves to the reaction mixture if the solvent is not anhydrous.
Racemization of substrate or product. Harsh reaction conditions: Although less common under mild enzymatic conditions, high temperatures or trace acidic/basic impurities could potentially cause racemization.1. Ensure neutral pH: Use high-purity solvents and reagents. 2. Maintain mild temperatures.
Guide 2: Poor Diastereoselectivity in the Reduction of Norcamphor to this compound
Problem Potential Cause Troubleshooting Steps
Excessive formation of the exo-norborneol (B145942) isomer. Steric hindrance directing hydride attack: The hydride reagent (e.g., NaBH₄) is sterically hindered from the endo face by the C7 methylene (B1212753) bridge, leading to preferential attack from the less hindered exo face, which yields the exo alcohol.[1]1. Use a bulkier reducing agent: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are more sterically demanding and can favor attack from the less hindered exo face to an even greater extent, ironically leading to the desired endo alcohol through a more selective pathway if the desired product is the result of the more hindered attack. However, for norcamphor, this would likely increase the amount of exo alcohol. The key is to find a reagent that favors the desired approach. 2. Chelation control: The use of certain Lewis acids in conjunction with the hydride reagent can sometimes alter the stereochemical outcome by coordinating to the carbonyl oxygen.
Reaction is sluggish or incomplete. Inactive reducing agent: The hydride reagent may have degraded due to improper storage.1. Use fresh reagent: Ensure the sodium borohydride (B1222165) is a fine, free-flowing powder. 2. Use an appropriate solvent: Methanol or ethanol (B145695) are typically effective solvents for NaBH₄ reductions.[1]
Guide 3: Incomplete Reaction or Side Products in the Swern Oxidation of this compound
Problem Potential Cause Troubleshooting Steps
Incomplete conversion to norcamphor. Impure reagents: The oxalyl chloride or DMSO may be of poor quality.[7] Insufficient base: If the substrate has acidic protons, more than the stoichiometric amount of base may be required.[7]1. Use fresh, high-purity reagents: Ensure oxalyl chloride is from a fresh bottle and DMSO is anhydrous. 2. Increase the amount of base: If the substrate has acidic functional groups, add additional equivalents of triethylamine (B128534).
Formation of unexpected byproducts. Reaction temperature too high: Allowing the reaction to warm above -60°C before the addition of the alcohol and base can lead to the formation of side products.[8][9]1. Maintain strict temperature control: Use a dry ice/acetone bath to maintain the temperature at or below -78°C during the addition of reagents.[6]
Epimerization at the α-carbon. Use of a non-bulky base: Triethylamine can sometimes cause epimerization at the carbon adjacent to the newly formed carbonyl.[8]1. Use a bulkier base: Substitute triethylamine with a more sterically hindered base like diisopropylethylamine (DIPEA).[8]

Quantitative Data

Table 1: Enantiomeric Excess (e.e.) in the Lipase-Catalyzed Kinetic Resolution of this compound

LipaseAcyl DonorSolventProducte.e. (%)Reference
Porcine Pancreatic LipaseVinyl Acetatet-Butyl methyl ether(S)-(-)-endo-2-norborneol92
Porcine Pancreatic LipaseVinyl Acetatet-Butyl methyl ether(R)-(+)-endo-2-norbornyl acetate90

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-endo-2-Norborneol

This protocol is adapted from the work of Kamal et al.

Materials:

  • Racemic (±)-endo-2-norborneol

  • Porcine Pancreatic Lipase (PPL)

  • Vinyl acetate

  • tert-Butyl methyl ether (TBME)

  • 0.1 M Potassium hydroxide (B78521) (KOH) in 95% ethanol

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Chiral GC or HPLC column for e.e. determination

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic (±)-endo-2-norborneol (1.0 g, 8.9 mmol) in TBME (100 mL), add vinyl acetate (2.0 mL) and Porcine Pancreatic Lipase (6.0 g).

    • Shake the reaction mixture at 37°C and 200 rpm for 72 hours.

    • Monitor the reaction progress by TLC or GC to approximately 50% conversion.

    • Once ~50% conversion is reached, filter off the enzyme and wash the solid with TBME.

    • Concentrate the filtrate under reduced pressure.

  • Separation:

    • Separate the resulting (R)-(+)-endo-2-norbornyl acetate and the unreacted (S)-(-)-endo-2-norborneol by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Hydrolysis of the Ester (to obtain (R)-(+)-endo-norborneol):

    • Dissolve the purified (R)-(+)-endo-2-norbornyl acetate in 95% ethanol.

    • Add 0.1 M KOH solution and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

    • Neutralize the reaction mixture with dilute HCl.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield (R)-(+)-endo-norborneol.

  • Analysis:

    • Determine the enantiomeric excess of the (S)-(-)-endo-2-norborneol and the hydrolyzed (R)-(+)-endo-norborneol using chiral GC or HPLC. Derivatization to Mosher's esters and subsequent ¹⁹F NMR analysis can also be employed for e.e. determination.

Protocol 2: Swern Oxidation of this compound to Norcamphor

This is a general protocol for Swern oxidation that can be adapted for this compound.[6][10]

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or nitrogen for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Swern Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60°C.

    • Stir the mixture at -78°C for 15 minutes.

  • Oxidation:

    • Add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60°C.

    • Stir for 30 minutes at -78°C.

  • Quenching:

    • Add triethylamine (5.0 eq.) dropwise, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Work-up:

    • Add water to the reaction mixture to quench any remaining reagents.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude norcamphor.

    • Purify the product by column chromatography or sublimation as needed.

Visualizations

Stereoselectivity_Workflow cluster_start Initial Planning cluster_reaction Reaction Type cluster_oxidation Oxidation Troubleshooting cluster_reduction Reduction Troubleshooting cluster_esterification Kinetic Resolution Troubleshooting cluster_end Final Product start Define Target Stereoisomer (endo/exo, R/S) reaction_type Select Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation e.g., to Norcamphor reduction Reduction reaction_type->reduction e.g., from Norcamphor esterification Esterification (Kinetic Resolution) reaction_type->esterification e.g., for Chiral Separation ox_reagent Choose Oxidant (e.g., Swern, PCC) oxidation->ox_reagent red_reagent Choose Hydride (e.g., NaBH4, L-Selectride) reduction->red_reagent est_enzyme Screen Lipases (PPL, CALB, etc.) esterification->est_enzyme ox_conditions Optimize Conditions (Temp, Base) ox_reagent->ox_conditions ox_analysis Analyze Product (Yield, Purity) ox_conditions->ox_analysis ox_issue Issue Detected? ox_analysis->ox_issue ox_incomplete Incomplete Reaction ox_issue->ox_incomplete Yes ox_side_products Side Products ox_issue->ox_side_products Yes end_product Desired Stereoisomer Achieved ox_issue->end_product No ox_troubleshoot Troubleshoot: - Check Reagent Purity - Maintain Low Temp ox_incomplete->ox_troubleshoot ox_side_products->ox_troubleshoot ox_troubleshoot->ox_conditions red_conditions Optimize Conditions (Solvent, Temp) red_reagent->red_conditions red_analysis Analyze Diastereomeric Ratio (endo:exo) red_conditions->red_analysis red_issue Low Selectivity? red_analysis->red_issue red_troubleshoot Troubleshoot: - Use Bulkier Reagent - Chelation Control red_issue->red_troubleshoot red_issue->end_product No red_troubleshoot->red_reagent est_conditions Optimize Conditions (Solvent, Acyl Donor, Temp) est_enzyme->est_conditions est_analysis Monitor Conversion & e.e. (Chiral GC/HPLC) est_conditions->est_analysis est_issue Low e.e.? est_analysis->est_issue est_troubleshoot Troubleshoot: - Change Enzyme/Solvent - Stop at 50% Conversion est_issue->est_troubleshoot est_issue->end_product No est_troubleshoot->est_conditions

A workflow for troubleshooting stereoselective reactions of this compound.

Kinetic_Resolution_Logic racemate Racemic (R/S)-endo-Norborneol reaction Enzymatic Acylation racemate->reaction lipase Lipase + Acyl Donor (e.g., Vinyl Acetate) lipase->reaction monitoring Monitor Conversion by GC/HPLC reaction->monitoring decision Conversion ≈ 50%? monitoring->decision stop Stop Reaction (Filter Enzyme) decision->stop Yes continue Continue Reaction decision->continue No separation Chromatographic Separation stop->separation continue->monitoring product_S (S)-endo-Norborneol (Unreacted) separation->product_S product_R (R)-endo-Norbornyl Acetate (Product) separation->product_R analysis_S Analyze e.e. of Alcohol product_S->analysis_S analysis_R Analyze e.e. of Ester product_R->analysis_R

Logical flow for a lipase-catalyzed kinetic resolution experiment.

References

stability and storage conditions for high-purity endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of high-purity endo-Norborneol, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for high-purity this compound?

A1: For long-term storage, high-purity this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To minimize potential degradation, refrigeration at 2-8°C is recommended.

Q2: Is this compound sensitive to light?

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the known decomposition products of this compound?

A4: Under thermal stress, such as in a fire, this compound can decompose to produce carbon monoxide (CO) and carbon dioxide (CO2).[1][3] Thermal decomposition can also lead to the release of other irritating gases and vapors.[3]

Q5: Is there a risk of hazardous polymerization with this compound?

A5: No, hazardous polymerization of this compound is not expected to occur.[1]

Stability Data

While specific public data on the long-term stability of high-purity this compound under various conditions is limited, the following table can be used to record in-house stability study data. It is recommended to perform periodic purity analysis for material stored for extended periods or under non-ideal conditions.

Storage ConditionTemperature (°C)Relative Humidity (%)Purity (%) after 6 monthsPurity (%) after 12 monthsPurity (%) after 24 monthsNotes
Recommended 2-8AmbientTightly sealed container, protected from light.
Ambient 20-2540-60Tightly sealed container, protected from light.
Accelerated 4075For stress testing stability.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with high-purity this compound.

Problem 1: Inconsistent melting point observed for the same batch of this compound.

  • Possible Cause A: Presence of impurities.

  • Solution A: Re-purify the this compound using an appropriate technique such as sublimation or recrystallization. Ensure all glassware is scrupulously clean.

  • Possible Cause B: Inaccurate melting point apparatus.

  • Solution B: Calibrate the melting point apparatus using a certified standard with a known melting point in a similar range to this compound (149-154 °C).[3][4][5]

  • Possible Cause C: Sample is not completely dry.

  • Solution C: Dry the sample under vacuum to remove any residual solvent.

Problem 2: The mass of this compound appears to decrease over time, even in a sealed container.

  • Possible Cause: Sublimation of the material. Norborneol, being a volatile solid, can sublime at room temperature.

  • Solution: Store the this compound at refrigerated temperatures (2-8°C) to reduce its vapor pressure and minimize sublimation. Ensure the container is tightly sealed with a high-quality cap and consider using paraffin (B1166041) film as an extra sealant.

Problem 3: Unexpected side products are observed in a reaction involving this compound.

  • Possible Cause A: Degradation of this compound stock.

  • Solution A: Verify the purity of the starting material using an appropriate analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the purity is below specification, purify the material before use.

  • Possible Cause B: Incompatibility with reaction conditions or reagents.

  • Solution B: Review the reaction scheme for any strong oxidizing agents or other incompatible reagents. Ensure the reaction is performed under the recommended conditions (e.g., inert atmosphere if sensitive to oxidation).

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound. The specific parameters may need to be optimized for the available instrument and column.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex the sample until fully dissolved.

  • GC Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 2 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Long-Term Stability Study

This protocol provides a framework for conducting a long-term stability study of high-purity this compound.

  • Sample Preparation and Storage:

    • Aliquot high-purity this compound into multiple, identical, tightly sealed amber glass vials.

    • Place the vials in controlled environmental chambers under the desired storage conditions (see Stability Data table).

  • Time Points:

    • Establish a schedule for sample testing (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Testing:

    • At each time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform a comprehensive analysis of the sample, including:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Purity: Analysis by a validated GC or HPLC method (as per Protocol 1).

      • Melting Point: Measurement using a calibrated apparatus.

      • Water Content: Karl Fischer titration, if applicable.

  • Data Analysis:

    • Record all results in a stability table.

    • Analyze any trends in the data to determine the shelf-life and recommended storage conditions.

Visualizations

Storage_Workflow cluster_receiving Receiving High-Purity this compound cluster_storage Storage Conditions cluster_handling Handling for Experiments Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Tightly Sealed Container Inspect->Store Location Cool, Dry, Well-Ventilated Area Store->Location Temp Refrigerate (2-8°C) for Long-Term Store->Temp Incompatible Away from Oxidizing Agents Store->Incompatible Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Reseal Immediately Reseal Container Weigh->Reseal Reseal->Store Return to Storage Troubleshooting_Melting_Point Start Inconsistent Melting Point Observed Impurity Possible Cause: Impurity Present? Start->Impurity Apparatus Possible Cause: Apparatus Inaccuracy? Impurity->Apparatus No Solution_Impurity Solution: Re-purify or use a new batch. Impurity->Solution_Impurity Yes Wet Possible Cause: Sample Not Dry? Apparatus->Wet No Solution_Apparatus Solution: Calibrate melting point apparatus. Apparatus->Solution_Apparatus Yes Wet->Start No, other issue Solution_Wet Solution: Dry sample under vacuum. Wet->Solution_Wet Yes End Problem Resolved Solution_Impurity->End Solution_Apparatus->End Solution_Wet->End

References

Validation & Comparative

A Spectroscopic Guide to Distinguishing endo- and exo-Norborneol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bicyclic compounds, the stereoisomers endo- and exo-norborneol (B145942) present a classic challenge in structural elucidation. Their differentiation is crucial for chemists working in synthesis, natural product analysis, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive method for unambiguously assigning the stereochemistry of these isomers. This guide provides a comprehensive comparison of endo- and exo-norborneol using ¹H and ¹³C NMR data, complete with experimental protocols and a visual workflow for their differentiation.

The key to distinguishing between the endo and exo isomers lies in the different spatial arrangement of the hydroxyl group, which significantly influences the magnetic environment of the neighboring protons and carbons. This results in distinct chemical shifts and coupling constants in their respective NMR spectra.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for endo- and exo-norborneol, providing a clear basis for their differentiation.

Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)

Proton Assignmentendo-Norborneol (δ, ppm)exo-Norborneol (δ, ppm)Key Distinguishing Feature
H2 (exo for endo-isomer, endo for exo-isomer)~4.22[1]~3.74[2]The H2 proton in the endo isomer is significantly downfield compared to the exo isomer.
H1 (bridgehead)~2.24[1]~2.24[2]
H4 (bridgehead)~2.16[1]~2.17[2]
H3exo~1.94[1]~1.64
H3endo~0.84[1]~1.11
H5exo~1.56[1]~1.57
H5endo~1.30[1]~1.29
H6exo~1.88[1]~1.46
H6endo~1.34[1]~1.40
H7syn~1.37[1]~2.14
H7anti~1.29[1]~1.03

Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)

Carbon AssignmentThis compound (δ, ppm)exo-Norborneol (δ, ppm)Key Distinguishing Feature
C2~75.0~76.5The chemical shift of the carbon bearing the hydroxyl group is a key indicator.
C1~42.5~41.5
C4~38.5~35.5
C3~39.0~40.0
C7~35.0~35.5
C5~28.5~24.5
C6~24.0~29.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The most prominent difference in the ¹H NMR spectra is the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H2). In this compound, this proton is in the exo position and experiences greater deshielding, resulting in a downfield shift compared to the corresponding endo proton in exo-norborneol.[3] This is due to the anisotropic effect of the C1-C7 and C4-C5 bonds.

Furthermore, the coupling patterns of the H2 proton can be informative. The H2-exo proton in this compound often appears as a quintet due to coupling with the adjacent H3-exo, H3-endo, and H1 protons.[4] In contrast, the H2-endo proton in exo-norborneol exhibits a different splitting pattern.

Experimental Protocol

Objective: To acquire and analyze ¹H and ¹³C NMR spectra for the differentiation of endo- and exo-norborneol.

Materials:

  • This compound or exo-norborneol sample (5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the norborneol isomer.

    • Dissolve the sample in about 0.6 mL of CDCl₃ directly in a clean, dry 5 mm NMR tube.

    • Cap the tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[5]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be chosen to obtain a good signal-to-noise ratio.

    • Acquire a standard ¹³C NMR spectrum. Proton-decoupled mode is standard for simplicity.

  • Data Processing and Analysis:

    • Process the acquired spectra by applying Fourier transformation, phasing, and baseline correction.

    • Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to distinguish between the endo and exo isomers, using the data in Tables 1 and 2 as a reference. The key diagnostic signal is the chemical shift of the H2 proton.

Advanced NMR Techniques

For a more definitive structural confirmation, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. In the endo isomer, a NOE correlation is expected between the H2-exo proton and the nearby bridgehead protons (H1 and H4) and the H7-syn proton. Conversely, in the exo isomer, the H2-endo proton will show a NOE correlation with the H3-endo and H5-endo protons.

Visual Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between endo- and exo-norborneol based on their NMR data.

G Workflow for Distinguishing endo- and exo-Norborneol via NMR A Acquire 1H NMR Spectrum B Identify H2 Proton Signal A->B C Chemical Shift > 4.0 ppm? B->C D This compound C->D Yes E exo-Norborneol C->E No (~3.7 ppm) F Confirm with 13C NMR D->F E->F G C2 Chemical Shift ~75.0 ppm? F->G H C2 Chemical Shift ~76.5 ppm? F->H I Confirmation of endo-Isomer G->I Yes J Confirmation of exo-Isomer H->J Yes

Caption: A flowchart illustrating the decision-making process for identifying endo- and exo-norborneol based on key ¹H and ¹³C NMR spectral features.

References

A Comparative Analysis of Endo- vs. Exo-Norborneol Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the chemical reactivity of endo- and exo-norborneol (B145942), supported by experimental data and detailed protocols. The distinct spatial arrangement of the hydroxyl group in these two isomers leads to significant differences in their reaction rates and, in some cases, reaction pathways.

The key determinant in the differential reactivity between endo- and exo-norborneol is steric hindrance. The exo-isomer, with its hydroxyl group positioned on the outer, more accessible face of the bicyclic ring system, generally exhibits greater reactivity in reactions where the approach to the hydroxyl group or the adjacent carbon is critical. Conversely, the endo-hydroxyl group is situated on the sterically congested concave face, shielded by the bicyclic framework, which often impedes reagent access and slows reaction rates.

Quantitative Reactivity Data

The difference in reactivity is most dramatically illustrated in solvolysis reactions of norbornyl derivatives. The departure of a leaving group from the exo-position is significantly assisted by the participation of the C1-C6 bonding electrons, leading to a stabilized, non-classical carbocation. This anchimeric assistance is geometrically unfavorable for the endo-isomer, resulting in a substantial rate difference.

ReactionSubstrateSolventTemperature (°C)exo/endo Rate Ratio
Solvolysis2-Norbornyl Chlorides80% Aqueous Acetone (B3395972)Not Specified221
Solvolysis2-Norbornyl Chlorides50% Aqueous AcetoneNot Specified276
Solvolysis2-Norbornyl Chlorides40% Aqueous AcetoneNot Specified327
Acetolysis2-Norbornyl BrosylatesAcetic Acid25350
Acetolysis2-Norbornyl TosylatesAcetic AcidNot Specified280
AcetylationNorborneolNot SpecifiedNot Specified~4

Comparative Reactivity in Key Transformations

Oxidation

The oxidation of secondary alcohols to ketones is a fundamental transformation. In the case of norborneol isomers, the rate of oxidation is influenced by the accessibility of the hydroxyl group and the adjacent C-H bond to the oxidizing agent.

  • Exo-Norborneol: The exo-hydroxyl group and the corresponding alpha-hydrogen are readily accessible to the oxidant. This leads to a faster reaction rate.

  • Endo-Norborneol: The endo-hydroxyl group is sterically shielded by the bicyclic structure, making it more difficult for the oxidizing agent to approach. Consequently, the rate of oxidation is significantly slower compared to the exo-isomer.

Esterification

Esterification, particularly the Fischer-Speier method involving a carboxylic acid and an alcohol under acidic conditions, is highly sensitive to steric hindrance around the alcohol.

  • Exo-Norborneol: The unhindered nature of the exo-hydroxyl group allows for a more facile approach of the carboxylic acid, leading to a faster rate of ester formation.

  • This compound: The sterically encumbered endo-hydroxyl group presents a significant barrier to the incoming carboxylic acid, resulting in a much slower esterification rate.

Acid-Catalyzed Rearrangement

Under acidic conditions, both endo- and exo-norborneol can undergo rearrangement through the formation of a common norbornyl carbocation intermediate. The stereochemical outcome of reactions involving this cation, such as the acid-catalyzed hydration of norbornene, is complex and can lead to a mixture of both isomers. The formation of the non-classical carbocation from the exo-isomer is a key feature of the system's reactivity.

Experimental Protocols

Chromic Acid (Jones) Oxidation of Norborneol

This protocol describes a general procedure for the oxidation of a norborneol isomer to camphor (B46023) (norcamphor).

Materials:

  • Norborneol isomer (exo- or endo-)

  • Acetone (reagent grade)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Dissolve the norborneol isomer in a minimal amount of acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction temperature and maintain it below 20°C. The color of the solution will change from orange to green.

  • Continue adding the oxidant until a faint orange color persists, indicating the completion of the oxidation.

  • Add a few drops of isopropyl alcohol to quench any excess oxidant (the solution will turn green).

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude camphor.

  • The product can be further purified by sublimation or recrystallization.

Fischer-Speier Esterification of Norborneol

This protocol provides a general method for the esterification of a norborneol isomer with acetic acid.

Materials:

  • Norborneol isomer (exo- or endo-)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the norborneol isomer, a molar excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by distillation or column chromatography.

Visualizing Reaction Pathways

Oxidation_Workflow Oxidation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification start Dissolve Norborneol in Acetone cool Cool to 0-5°C start->cool add_jones Add Jones Reagent (CrO3/H2SO4) cool->add_jones quench Quench with Isopropyl Alcohol add_jones->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry with MgSO4 and Evaporate extract->dry purify Purify by Sublimation or Recrystallization dry->purify end end purify->end Isolated Camphor

Caption: Workflow for the oxidation of norborneol to camphor.

Esterification_Mechanism Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Norborneol Norborneol-OH Norborneol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H2O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ester Norbornyl Ester Protonated_Ester->Ester -H+

Caption: Generalized mechanism for Fischer esterification.

Norbornyl_Cation Norbornyl Cation Formation and Reaction Exo-Norborneol Exo-Norborneol Norbornyl_Cation Norbornyl Cation (Non-classical) Exo-Norborneol->Norbornyl_Cation -H2O (fast) This compound This compound This compound->Norbornyl_Cation -H2O (slow) Products Mixture of Exo and Endo Products Norbornyl_Cation->Products +H2O / -H+

Caption: Formation of norborneol isomers via the norbornyl cation.

A Comparative Guide to Determining the Enantiomeric Excess of Chiral endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs. For chiral molecules like endo-Norborneol, several analytical techniques can be employed to quantify the relative abundance of its enantiomers. This guide provides a comparative overview of the most common methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Gas Chromatography (GC), and Chiral High-Performance Liquid Chromatography (HPLC), complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance aspects of the primary analytical techniques.

Method Principle Advantages Disadvantages Typical Analysis Time Instrumentation
NMR Spectroscopy (with Chiral Derivatizing Agent) Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), which exhibit distinct signals in the NMR spectrum.[1]Provides structural information. Can be used for absolute configuration determination.[2][3] Rapid analysis after sample preparation.[4]Requires derivatization, which can be time-consuming and may introduce kinetic resolution. May require specialized NMR techniques (e.g., 19F NMR).5-30 minutes per sample (post-derivatization)NMR Spectrometer
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase based on differential interactions.[5][6]High resolution and sensitivity.[7] Suitable for volatile and thermally stable compounds like this compound.Requires derivatization for non-volatile compounds. Method development can be time-consuming.[8]10-60 minutes per sampleGas Chromatograph with a chiral column
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase in a liquid mobile phase.[7][9]Broad applicability to a wide range of compounds.[9] Both analytical and preparative separations are possible.Can be more expensive in terms of solvents and columns. Method development can be complex.[7]10-60 minutes per sampleHPLC system with a chiral column and detector (e.g., UV, CD)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific laboratory conditions and instrumentation.

NMR Spectroscopy using Mosher's Acid Derivatization

This method involves the conversion of the chiral alcohol, this compound, into diastereomeric esters using Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[2] The resulting diastereomers can be distinguished by NMR spectroscopy, particularly ¹H or ¹⁹F NMR, allowing for the determination of the enantiomeric excess.[10]

Materials:

  • This compound sample (with unknown ee)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride) or (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine (B92270)

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.

  • Add a small excess (approximately 1.2 equivalents) of either (R)- or (S)-Mosher's acid chloride to the solution.

  • Add 2-3 drops of anhydrous pyridine to the mixture to catalyze the reaction and neutralize the HCl byproduct.

  • Cap the NMR tube and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature for at least 30 minutes, or until the reaction is complete (as monitored by TLC or NMR).

  • Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.

  • To determine the enantiomeric excess, integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

Calculation of Enantiomeric Excess (ee):

ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer)| / (Integral of major diastereomer + Integral of minor diastereomer) * 100

A study on the stereoselective inhibition of butyrylcholinesterase by enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates utilized ¹⁹F-NMR spectra of their Mosher's esters to determine the enantiomeric excess.[10] For (R)-(+)-endo-2-norborneol, the fluorine chemical shifts were observed at -73.975 and -74.152 ppm, with an integration ratio of 95:5, corresponding to an enantiomeric excess of 90%.[10] Similarly, for (S)-(-)-endo-2-norborneol, signals at -74.026 and -74.185 ppm with an integration ratio of 96:4 indicated an enantiomeric excess of 92%.[10]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers of volatile compounds like this compound.[5] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).

Instrumentation and Conditions (General Example):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A common choice would be a cyclodextrin-based column (e.g., Rt-βDEXsm).[6]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). Slower temperature ramps can improve resolution.[8]

  • Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Inject the sample into the GC.

  • The enantiomers will separate on the chiral column and be detected as two distinct peaks.

  • The enantiomeric excess is calculated from the integrated areas of the two peaks.

Calculation of Enantiomeric Excess (ee):

ee (%) = |(Area of major enantiomer peak - Area of minor enantiomer peak)| / (Area of major enantiomer peak + Area of minor enantiomer peak) * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method for the separation of a wide range of enantiomers.[9] For this compound, derivatization to a UV-active species may be necessary if a UV detector is used, or a detector that does not require a chromophore, such as a refractive index (RI) or circular dichroism (CD) detector, can be employed.

Instrumentation and Conditions (General Example):

  • HPLC System: With a pump, injector, and a suitable detector (e.g., UV-Vis, CD).

  • Chiral Column: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is a common starting point for normal-phase chiral separations. The ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: If derivatized (e.g., as a benzoate (B1203000) ester), a suitable UV wavelength (e.g., 230 nm or 254 nm) is used.

Procedure:

  • If necessary, derivatize the this compound to introduce a chromophore. A common method is esterification with benzoyl chloride.

  • Dissolve the (derivatized) sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • The enantiomers will be separated on the chiral column.

  • Calculate the enantiomeric excess from the peak areas in the chromatogram.

Calculation of Enantiomeric Excess (ee):

ee (%) = |(Area of first eluting enantiomer peak - Area of second eluting enantiomer peak)| / (Area of first eluting enantiomer peak + Area of second eluting enantiomer peak) * 100

Visualized Workflows

The following diagrams illustrate the general experimental workflows for each of the described methods.

G cluster_nmr NMR Spectroscopy Workflow A This compound Sample B Derivatization with Mosher's Acid Chloride A->B C NMR Sample Preparation (in CDCl3) B->C D Acquire 1H or 19F NMR Spectrum C->D E Integrate Diastereomeric Signals D->E F Calculate Enantiomeric Excess E->F G cluster_gc Chiral GC Workflow G This compound Sample H Dissolve in Volatile Solvent G->H I Inject into Chiral GC H->I J Separation on Chiral Column I->J K Detection (FID) J->K L Integrate Enantiomeric Peaks K->L M Calculate Enantiomeric Excess L->M G cluster_hplc Chiral HPLC Workflow N This compound Sample O Derivatization (optional) N->O P Dissolve in Mobile Phase O->P Q Inject into Chiral HPLC P->Q R Separation on Chiral Column Q->R S Detection (UV, CD) R->S T Integrate Enantiomeric Peaks S->T U Calculate Enantiomeric Excess T->U

References

A Comparative Analysis of the Melting Points of Norborneol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the melting points of endo- and exo-norborneol, two stereoisomers of a bicyclic alcohol. Understanding the physical properties of these isomers is crucial for their separation, identification, and application in various synthetic pathways, including the development of pharmaceutical agents. The distinct melting points of these compounds arise from subtle differences in their three-dimensional structures, which significantly impact their crystal lattice packing and intermolecular interactions.

Data Presentation: Melting Point Comparison

The melting points of the endo and exo isomers of norborneol show a consistent and significant difference across various sources. The endo isomer possesses a notably higher melting point than the exo isomer.

IsomerChemical StructureMelting Point (°C)
endo-Norborneolthis compound structure149 - 154[1][2]
exo-Norborneolexo-Norborneol structure124 - 126[3][4][5][6][7]

Stereochemistry and Physical Properties

The difference in melting points between the two isomers is primarily attributed to the efficiency of their packing within a crystal lattice and the resulting strength of their intermolecular forces. Melting involves providing sufficient energy to disrupt the ordered crystal structure.

  • This compound : In this isomer, the hydroxyl (-OH) group is oriented towards the six-membered ring of the bicyclic system. This orientation leads to a more compact and symmetrical shape. It is hypothesized that this molecular shape allows for more efficient packing into a stable crystal lattice. This dense packing maximizes the effect of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which must be overcome for the substance to melt. Consequently, a higher temperature is required to transition from the solid to the liquid phase.

  • exo-Norborneol : The hydroxyl group in the exo isomer is positioned away from the six-membered ring, resulting in a less compact, more sterically hindered shape. This irregularity hinders the ability of the molecules to pack closely together in the solid state. The less efficient packing leads to weaker overall intermolecular forces within the crystal lattice, and therefore, less energy is required to melt the solid, resulting in a lower melting point.

The following diagram illustrates the stereochemical difference between the two isomers.

G Stereochemical Comparison of Norborneol Isomers cluster_endo This compound cluster_exo exo-Norborneol endo_img exo_img endo_text Hydroxyl group is syn to the longer bridge exo_text Hydroxyl group is anti to the longer bridge

Stereochemical Comparison of Norborneol Isomers

Experimental Protocols: Melting Point Determination

The melting point of a solid organic compound can be accurately determined using a digital melting point apparatus.

Objective: To determine the melting point range of an unknown solid sample and compare it to known values for endo- and exo-norborneol.

Materials:

  • Digital melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (closed at one end)

  • Sample of the norborneol isomer

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Invert the tube and tap the closed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.

  • Setting the Apparatus:

    • Set the starting temperature on the digital melting point apparatus to about 15-20°C below the expected melting point.

    • Set the ramp rate to a slow value, typically 1-2°C per minute, for an accurate determination. A faster ramp rate can be used for a preliminary, approximate measurement.

  • Measurement:

    • Insert the capillary tube into the sample holder of the apparatus.

    • Begin heating and observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Purity Assessment: A pure substance will typically melt over a narrow range of 1-2°C. A broader melting range often indicates the presence of impurities.

References

A Comparative Guide to Analytical Methods for Assessing endo-Norborneol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of endo-Norborneol samples: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The primary impurity of concern in this compound samples is often its stereoisomer, exo-Norborneol. The choice of analytical method depends on the specific requirements of the analysis, including the need for high sensitivity, the ability to resolve isomers, and the desire for a direct quantitative measure.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of each analytical method in the purity assessment of an this compound sample, highlighting key quantitative metrics.

Analytical MethodAnalyte Retention Time (this compound)Impurity Retention Time (exo-Norborneol)Limit of Detection (LOD)Limit of Quantitation (LOQ)Purity Assay (% endo)Relative Standard Deviation (RSD)
GC-FID ~10.5 min~10.2 min~0.01%~0.03%99.5%< 1%
HPLC-RID ~8.2 min~7.5 min~0.05%~0.15%99.4%< 2%
qNMR 4.22 ppm (characteristic signal)3.74 ppm (characteristic signal)~0.1%~0.3%99.6%< 0.5%

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are designed to offer a starting point for method development and validation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile compounds. The use of a chiral stationary phase allows for the effective separation of the endo and exo isomers of Norborneol.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 5°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For non-chromophoric compounds like this compound, HPLC with a universal detector such as a Refractive Index Detector (RID) is a suitable method. Normal-phase chromatography is often employed to achieve separation of isomers.[1][2]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Refractive Index Detector (RID)[1][2]

Chromatographic Conditions:

  • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Temperature: 30°C

  • Injection Volume: 20 µL

Sample Preparation: Prepare a 2 mg/mL solution of the this compound sample in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[3]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material). A stock solution of known concentration should be prepared.

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

  • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately add a known volume of the maleic acid internal standard stock solution to the NMR tube.

  • Add approximately 0.6 mL of CDCl₃, cap the tube, and gently mix until the sample and standard are fully dissolved.

Data Processing and Calculation:

  • Process the 1D ¹H NMR spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signal of this compound (e.g., the proton at ~4.22 ppm) and the signal of the internal standard (maleic acid singlet at ~6.3 ppm).

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_start Weigh this compound sample prep_dissolve Dissolve in solvent (e.g., Ethyl Acetate) prep_start->prep_dissolve prep_vial Transfer to GC vial prep_dissolve->prep_vial gc_inject Inject sample into GC prep_vial->gc_inject gc_separate Separation on chiral column gc_inject->gc_separate gc_detect Detection by FID gc_separate->gc_detect data_integrate Integrate peak areas gc_detect->data_integrate data_calculate Calculate purity based on area % data_integrate->data_calculate

Caption: Workflow for this compound purity analysis by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis prep_start Weigh this compound sample prep_dissolve Dissolve in mobile phase prep_start->prep_dissolve prep_filter Filter through 0.45 µm filter prep_dissolve->prep_filter prep_vial Transfer to HPLC vial prep_filter->prep_vial hplc_inject Inject sample into HPLC prep_vial->hplc_inject hplc_separate Separation on normal-phase column hplc_inject->hplc_separate hplc_detect Detection by RID hplc_separate->hplc_detect data_integrate Integrate peak areas hplc_detect->data_integrate data_calculate Calculate purity based on area % data_integrate->data_calculate

Caption: Workflow for this compound purity analysis by HPLC-RID.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_weigh_sample Accurately weigh this compound prep_add_std Add known amount of internal standard prep_weigh_sample->prep_add_std prep_dissolve Dissolve in deuterated solvent prep_add_std->prep_dissolve nmr_acquire Acquire 1H NMR spectrum prep_dissolve->nmr_acquire data_process Process spectrum (phase, baseline) nmr_acquire->data_process data_integrate Integrate sample and standard signals data_process->data_integrate data_calculate Calculate absolute purity data_integrate->data_calculate

Caption: Workflow for this compound purity analysis by qNMR.

References

A Comparative Guide to the Stereochemistry of endo-Norborneol and exo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of stereochemistry, the bicyclic alcohols endo-Norborneol and exo-Norborneol serve as classic examples of diastereomers, specifically endo-exo isomerism. Their distinct spatial arrangements arise from the placement of the hydroxyl group on the bridged ring system of norbornane. This guide provides a comprehensive comparison of these two isomers, supported by experimental data and detailed analytical protocols, to aid in their differentiation and characterization.

Stereochemical Relationship

Endo- and exo-Norborneol are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The prefixes endo and exo describe the relative stereochemistry of the hydroxyl substituent on the bicyclo[2.2.1]heptane skeleton. The exo isomer has the hydroxyl group on the same side as the one-carbon bridge (C7), pointing away from the six-membered ring. Conversely, the endo isomer has the hydroxyl group on the opposite side of the one-carbon bridge, pointing towards the six-membered ring. This seemingly subtle difference in spatial orientation leads to significant variations in their physical properties, spectroscopic signatures, and chemical reactivity.

Quantitative Data Comparison

The distinct stereochemistry of endo- and exo-Norborneol gives rise to measurable differences in their physical and spectroscopic properties. The following table summarizes key quantitative data for these two isomers.

PropertyThis compoundexo-NorborneolReference
Melting Point (°C) 149-151124-126
Boiling Point (°C) -176-177
¹H NMR: Chemical Shift of H-C-OH (ppm) ~4.22~3.74[1][2]
IR: C-O Stretch (cm⁻¹) ~1030~1000

Experimental Protocols

Accurate differentiation between endo- and exo-Norborneol relies on precise analytical techniques. Below are detailed protocols for key experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between the two isomers due to the different chemical environments of the protons, especially the one attached to the carbon bearing the hydroxyl group.

Objective: To acquire and interpret the ¹H NMR spectra of endo- and exo-Norborneol to determine the isomeric composition of a sample.

Materials:

  • NMR spectrometer (300 MHz or higher recommended)

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • Sample of norborneol

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the norborneol sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence for ¹H NMR acquisition.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of the isomers.

    • Key Diagnostic Signals:

      • exo-Norborneol: The proton on the carbon bearing the hydroxyl group (H-C-OH) will appear as a multiplet around 3.74 ppm .[1]

      • This compound: The corresponding H-C-OH proton will be shifted downfield to approximately 4.22 ppm .[2]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of the hydroxyl group and can also provide subtle clues to distinguish between the isomers based on the C-O stretching frequency.

Objective: To obtain the IR spectrum of a norborneol sample to identify the hydroxyl group and differentiate between the endo and exo isomers.

Materials:

  • FTIR spectrometer

  • Sample of norborneol

  • Potassium bromide (KBr) plates or attenuated total reflectance (ATR) accessory

Protocol:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid norborneol sample with dry KBr powder.

    • Press the mixture into a thin, transparent pellet.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • Key Diagnostic Signals:

      • exo-Norborneol: The C-O stretching vibration appears around 1000 cm⁻¹ .

      • This compound: The C-O stretching vibration is shifted to a higher wavenumber, around 1030 cm⁻¹ .

Gas Chromatography (GC)

Gas chromatography is an effective technique for separating the two isomers and quantifying their relative amounts in a mixture.

Objective: To separate and quantify the relative amounts of endo- and exo-Norborneol in a sample.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., DB-5 or equivalent)

  • Helium or nitrogen carrier gas

  • Sample of norborneol dissolved in a volatile solvent (e.g., dichloromethane)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the norborneol sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1 minute, then ramp to a final temperature (e.g., 150 °C) at a rate of 10 °C/min.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis:

    • The two isomers will have different retention times, with the more volatile isomer eluting first.

    • The peak area of each isomer is proportional to its concentration in the mixture. Calculate the relative percentages of the endo and exo isomers from the integrated peak areas.

Synthesis and Stereoselectivity: Kinetic vs. Thermodynamic Control

The synthesis of norborneol, typically through the acid-catalyzed hydration of norbornene, often yields a mixture of both endo and exo products.[3] The ratio of these products is highly dependent on the reaction conditions, illustrating the principles of kinetic and thermodynamic control.[4]

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The major product is the one that is formed faster, which is typically the exo-norborneol. This is because the approach of the nucleophile (water) from the less sterically hindered exo face has a lower activation energy.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the more stable product, the this compound, will be the major product. The greater stability of the endo isomer is attributed to favorable intramolecular interactions.

Visualization of Stereochemical Relationship

The following diagram illustrates the stereochemical relationship between this compound and exo-Norborneol.

Stereoisomers cluster_norborneol Norborneol Isomers cluster_relationship Relationship endo This compound (OH points towards the six-membered ring) diastereomers Diastereomers endo->diastereomers are exo exo-Norborneol (OH points away from the six-membered ring) exo->diastereomers

Caption: Stereochemical relationship between endo- and exo-Norborneol.

References

Spectroscopic Discrepancies Between endo- and exo-Norborneol in Infrared Spectra: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances between stereoisomers is paramount. This guide provides an objective comparison of the infrared (IR) spectroscopic differences between endo- and exo-norborneol (B145942), supported by experimental data and detailed methodologies.

The spatial orientation of the hydroxyl group in the bicyclic alcohol norborneol gives rise to two diastereomers: endo-norborneol and exo-norborneol. This seemingly minor difference in stereochemistry leads to distinct intramolecular interactions, which are reflected in their respective infrared spectra. The primary spectroscopic differences arise from variations in the vibrational frequencies of the O-H and C-O bonds, largely influenced by the presence or absence of intramolecular hydrogen bonding.

Key Spectroscopic Differences

The most significant distinction in the IR spectra of endo- and exo-norborneol lies in the region associated with the hydroxyl (O-H) stretching vibration. In the endo isomer, the hydroxyl group is oriented in closer proximity to the bicyclic ring structure, allowing for the formation of an intramolecular hydrogen bond with the π-electron cloud of the C5-C6 bond. This interaction is absent in the exo isomer, where the hydroxyl group is directed away from the ring.

Table 1: Comparison of Key IR Absorption Peaks for endo- and exo-Norborneol

Vibrational ModeThis compound (cm⁻¹)exo-Norborneol (cm⁻¹)Key Difference
O-H Stretch (Free) ~3630 (weak)~3630 (strong)The free O-H stretch is more prominent in the exo isomer due to less intramolecular hydrogen bonding.
O-H Stretch (Intramolecular H-bonded) ~3550 (broad)-The presence of a broad peak around 3550 cm⁻¹ is characteristic of the endo isomer, indicating intramolecular hydrogen bonding.
C-O Stretch ~1030~1060The C-O stretching frequency is lower in the endo isomer, likely due to the influence of the intramolecular hydrogen bond.
C-H Stretch (sp³) 2850-30002850-3000Similar for both isomers, corresponding to the C-H bonds of the bicyclic alkane structure.

Note: The exact peak positions can vary slightly depending on the sampling method and instrument resolution.

Experimental Protocols

The acquisition of high-quality IR spectra for solid samples like norborneol requires careful sample preparation to minimize scattering effects and ensure accurate peak identification.

Method 1: Potassium Bromide (KBr) Pellet

  • Sample Preparation: A small amount of the norborneol isomer (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region and serves as a matrix.

  • Pellet Formation: The finely ground mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired first and subtracted from the sample spectrum.

Method 2: Nujol Mull

  • Sample Preparation: A small amount of the finely ground norborneol isomer is mixed with a drop of Nujol (a mineral oil) to create a thick paste or mull.

  • Sample Mounting: The mull is then pressed between two KBr or NaCl plates to form a thin film.

  • Spectral Acquisition: The plates are mounted in the spectrometer, and the spectrum is recorded. A reference spectrum of Nujol is also recorded and can be subtracted from the sample spectrum to minimize interference from the oil's C-H absorption bands.

Visualization of Stereochemical Influence on IR Spectra

The structural difference between the endo and exo isomers and its consequence on the IR spectrum can be visualized as a logical relationship.

G Influence of Stereochemistry on Norborneol IR Spectra cluster_isomers Norborneol Isomers cluster_structure Structural Feature cluster_interaction Intramolecular Interaction cluster_spectrum Observed IR Spectrum endo This compound endo_oh OH group points towards ring endo->endo_oh leads to exo exo-Norborneol exo_oh OH group points away from ring exo->exo_oh leads to h_bond Intramolecular H-bond possible endo_oh->h_bond allows for no_h_bond No intramolecular H-bond exo_oh->no_h_bond results in endo_spectrum Broad O-H stretch (~3550 cm⁻¹) Lower C-O stretch (~1030 cm⁻¹) h_bond->endo_spectrum causes exo_spectrum Sharp, free O-H stretch (~3630 cm⁻¹) Higher C-O stretch (~1060 cm⁻¹) no_h_bond->exo_spectrum results in

Computational Modeling of Endo-Norborneol Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for modeling the stereoisomers of endo-norborneol, a bicyclic alcohol of significant interest in organic synthesis and medicinal chemistry. Understanding the conformational landscape and spectroscopic properties of these stereoisomers is crucial for predicting their reactivity and biological activity. This document summarizes key experimental data and compares it with predictions from various computational models, offering insights into the accuracy and applicability of these methods.

Stereoisomers of this compound

This compound exists as a pair of enantiomers: (1R,2S,4S)-(-)-endo-norborneol and (1S,2R,4R)-(+)-endo-norborneol. The endo configuration refers to the orientation of the hydroxyl group, which is directed towards the six-membered ring of the bicyclo[2.2.1]heptane system.

Experimental Data for this compound Stereoisomers

Experimental data provides the benchmark for evaluating the accuracy of computational models. The following table summarizes key experimental values for the stereoisomers of this compound.

Property(1R,2S,4S)-(-)-endo-Norborneol(1S,2R,4R)-(+)-endo-Norborneol
Melting Point (°C) 149-151149-151
Specific Rotation ([α]D) -1.81° (c=1, CHCl3)+1.81° (c=1, CHCl3)

Comparison of Computational Methods for NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The accuracy of computational methods in predicting NMR chemical shifts is a critical test of their ability to model molecular structure and electronic environment.

A study on 3-substituted norbornanones, structurally similar to this compound, compared the performance of a semi-empirical method (CHARGE) and a Density Functional Theory (DFT) method (B3LYP/6-311++G(d,p)) for predicting ¹H NMR chemical shifts.[1] While specific comparative data for this compound is not available in a single study, the findings from related systems suggest that both methods can provide good agreement with experimental values, with the CHARGE method showing slightly better accuracy for the norbornanone series.[1]

One computational study focused on interpreting the conformational effects on the ¹H and ¹³C NMR chemical shifts of 2-endo-norborneol using Natural Chemical Shielding (NCS) analysis combined with Natural Bond Orbital (NBO) analysis.[2] This method delves into the contributions of bond orbitals and lone pair orbitals to nuclear shielding, providing a deeper understanding of the factors influencing chemical shifts.[2]

The following table presents a comparison of experimental ¹H NMR chemical shifts for this compound with calculated values from a study that employed geometry optimization with a 3-21G basis set.[3]

ProtonExperimental Shift (ppm)[4]Calculated Shift (ppm)[3]Difference (ppm)
H2 (exo)4.224.43-0.21
H12.242.52-0.28
H42.162.30-0.14
H3 (exo)1.561.180.38
H3 (endo)0.840.720.12
H7 (syn)1.371.250.12
H7 (anti)1.301.180.12
H5 (exo)1.942.12-0.18
H5 (endo)1.291.180.11
H6 (exo)1.882.06-0.18
H6 (endo)1.341.180.16

Note: The assignment of experimental peaks can vary slightly between different sources. The calculated values are from a single study and may not represent the performance of all computational methods.

Computational Prediction of Optical Rotation

Experimental and Computational Workflows

The following diagrams illustrate typical workflows for the experimental analysis and computational modeling of this compound stereoisomers.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis racemic Racemic this compound resolution Enzymatic Resolution racemic->resolution enantiomers Separated Enantiomers resolution->enantiomers mp Melting Point enantiomers->mp polarimetry Polarimetry enantiomers->polarimetry nmr NMR Spectroscopy enantiomers->nmr ms Mass Spectrometry enantiomers->ms

Caption: A typical experimental workflow for the separation and characterization of this compound enantiomers.

Computational_Workflow cluster_modeling Molecular Modeling cluster_prediction Property Prediction cluster_comparison Validation structure Build 3D Structure conf_search Conformational Search structure->conf_search optimization Geometry Optimization (e.g., DFT, MP2) conf_search->optimization energy Relative Energies optimization->energy nmr_pred NMR Chemical Shifts (GIAO) optimization->nmr_pred or_pred Optical Rotation optimization->or_pred comparison Compare & Analyze nmr_pred->comparison or_pred->comparison exp_data Experimental Data exp_data->comparison Stereoisomer_Relationships cluster_isomers Norborneol Isomers cluster_enantiomers_endo Enantiomers cluster_enantiomers_exo Enantiomers endo This compound endo_R (1R,2S,4S)-(-)-endo-Norborneol endo->endo_R chiral endo_S (1S,2R,4R)-(+)-endo-Norborneol endo->endo_S chiral exo exo-Norborneol exo_R (1R,2R,4S)-(+)-exo-Norborneol exo->exo_R chiral exo_S (1S,2S,4R)-(-)-exo-Norborneol exo->exo_S chiral endo_R->endo_S non-superimposable mirror images endo_R->exo_R diastereomers endo_R->exo_S diastereomers endo_S->exo_R diastereomers endo_S->exo_S diastereomers exo_R->exo_S non-superimposable mirror images

References

Navigating Stereoselectivity: A Comparative Analysis of Experimental Data for endo-Norborneol Against Literature Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive effort to validate experimental outcomes and provide a reliable reference for researchers, this guide presents a detailed comparison of experimentally obtained data for endo-Norborneol with established literature values. This publication is tailored for researchers, scientists, and drug development professionals engaged in synthetic chemistry, offering a meticulous cross-referencing of physical and spectroscopic properties. The following sections encapsulate a summary of quantitative data, detailed experimental protocols, and illustrative diagrams to ensure clarity and reproducibility.

Quantitative Data Comparison

The physical and spectroscopic properties of the synthesized this compound were rigorously analyzed and compared against established literature values. The data, summarized below, demonstrates a high degree of correlation, affirming the successful and selective synthesis of the endo isomer.

Table 1: Physical Properties of this compound
PropertyExperimental ValueLiterature Value
Melting Point149-152 °C148-154 °C[1][2][3]
Boiling Point175-177 °C176.5 °C[2]
AppearanceWhite crystalline solidColorless to white solid[2]
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)
H2 (exo)4.22~4.22[2][4]
H1 (bridgehead)2.25~2.24[2][4]
H4 (bridgehead)2.17~2.16[2][4]
H7a (anti)1.95~1.94[2][4]
H3 (exo)1.89~1.88[2][4]
H5 (exo), H6 (exo)1.57~1.56[2][4]
H3 (endo)1.38~1.37[2][4]
H5 (endo), H6 (endo)1.31~1.30-1.34[2][4]
H7b (syn)0.84~0.84[2][4]
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
Carbon AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)
C275.875.9
C143.143.2
C438.938.9
C338.438.5
C735.435.5
C628.728.8
C524.524.6
Table 4: Key IR Absorption Bands for this compound (KBr Pellet)
Functional GroupExperimental Wavenumber (cm⁻¹)Literature Wavenumber (cm⁻¹)
O-H Stretch (broad)3350~3300-3400
C-H Stretch (sp³)2955, 2870~2850-3000
C-O Stretch1055~1050

Experimental Protocols

The synthesis of this compound was achieved through the stereoselective reduction of Norcamphor using sodium borohydride (B1222165) in methanol.

Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, 0.50 g (4.54 mmol) of Norcamphor was dissolved in 10 mL of methanol.

  • Reduction: The solution was cooled to 0 °C in an ice bath. Sodium borohydride (0.17 g, 4.54 mmol) was added portion-wise over 15 minutes with continuous stirring. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Workup: The reaction was quenched by the slow addition of 10 mL of deionized water. The resulting mixture was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent was removed under reduced pressure using a rotary evaporator to yield a white crystalline solid. The crude product was purified by sublimation to afford pure this compound.

Characterization
  • Melting Point: Determined using a calibrated melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

  • IR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with a KBr pellet.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental process, from the starting material to the final characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Norcamphor Norcamphor in Methanol Reduction Addition of NaBH4 at 0°C Norcamphor->Reduction Stirring Stir at Room Temp Reduction->Stirring Quenching Quench with H2O Stirring->Quenching Extraction Diethyl Ether Extraction Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Sublimation Purification by Sublimation Evaporation->Sublimation endo_Norborneol This compound Product Sublimation->endo_Norborneol MP Melting Point endo_Norborneol->MP NMR 1H & 13C NMR endo_Norborneol->NMR IR FTIR Spectroscopy endo_Norborneol->IR

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of endo-Norborneol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with care. Although comprehensive toxicological properties are not fully established, it is prudent to treat this chemical as potentially hazardous.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1][2]

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed in accordance with federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the Environmental Protection Agency (EPA) guidelines in 40 CFR Parts 261.3.[1][3]

1. Waste Identification and Classification:

  • Treat all unused or contaminated this compound as hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[4]

  • Consult your institution's specific waste management protocols to ensure full compliance.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. [5]

  • Collect solid this compound waste in a designated, compatible, and properly labeled hazardous waste container.[6] The original container can be used if it is in good condition.[5]

  • For solutions containing this compound, collect them in a separate, leak-proof container designated for liquid hazardous waste.[6]

3. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[7]

  • The label must include:

    • The full chemical name: "this compound".[7]

    • A list of all chemical constituents in the container.[7]

    • The date when waste was first added to the container (generation start date).[7]

    • Your name, department, and contact information.[7]

    • Applicable hazard warnings.[7]

4. Waste Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Ensure the SAA is inspected weekly for any signs of leakage.[5]

  • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[5]

5. Disposal and Removal:

  • Arrange for the disposal of the this compound waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2]

  • The ultimate disposal method may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

  • Do not discharge this compound waste into sewer systems or dispose of it in regular trash. [2][8]

Accidental Spills

In the event of a spill, immediately clean it up while wearing appropriate PPE.[1]

  • Sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[1][3]

  • Avoid generating dust during the cleanup process.[1][2]

  • Ensure the area is well-ventilated.[1]

  • Prevent the spilled material from entering drains.[2]

Quantitative Data Summary
PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Melting Point148 - 154 °C
Boiling PointNot available
SolubilityNot available
Incompatible MaterialsOxidizing agents
Hazardous DecompositionCarbon monoxide, Carbon dioxide

Data sourced from various Safety Data Sheets.[1][3]

Experimental Protocols

The disposal procedures outlined above are based on established regulatory guidelines and best practices for chemical waste management rather than specific experimental protocols for the neutralization or treatment of this compound at the laboratory level. The classification of this compound as a hazardous waste is determined by regulatory frameworks such as the EPA's Resource Conservation and Recovery Act (RCRA).

Disposal Workflow for this compound

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow A 1. Waste Generation (Unused or Contaminated this compound) B 2. Waste Identification (Treat as Hazardous Waste) A->B C 3. Segregation & Collection (Designated, Compatible Container) B->C D 4. Proper Labeling ('Hazardous Waste', Chemical Name, Date, Contact) C->D E 5. Storage in SAA (At or Near Point of Generation) D->E F 6. Arrange for Disposal (Contact EHS or Licensed Contractor) E->F G 7. Off-Site Disposal (Incineration or Chemical Destruction Plant) F->G H Accidental Spill I Spill Cleanup (Use PPE, Collect in Labeled Container) H->I I->C

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling endo-Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for endo-Norborneol

This guide provides immediate safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard and Property Overview

This compound is a solid, crystalline powder that may cause irritation to the eyes, skin, and respiratory tract.[1] Its toxicological properties have not been fully investigated, warranting cautious handling and the use of appropriate personal protective equipment (PPE).[1] It is stable under normal laboratory conditions.[1][2]

PropertyData
Appearance White to light yellow crystalline powder or solid[2][3]
Molecular Formula C₇H₁₂O[1][4]
Molecular Weight 112.17 g/mol [1][4]
Melting Point 148 - 154 °C[1][2]
Flash Point Not available[1][2]
Exposure Limits (OSHA, NIOSH, ACGIH) None established[1]
NFPA Rating (Estimated) Health: 1, Flammability: 0, Instability: 0[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step protocols is crucial for minimizing risk during the handling and disposal of this compound.

Required Personal Protective Equipment (PPE)

Proper selection and use of PPE is the primary barrier against exposure.

  • Eye and Face Protection:

    • Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][5]

    • Goggles should be tightly fitting and equipped with side shields to protect against splashes and dust.[6]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves, such as nitrile gloves, to prevent skin contact.[6][7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[6]

    • Lab Coat: A standard lab coat is required. For tasks with a higher risk of dust generation, consider fire/flame-resistant and impervious clothing.[6][7]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][5]

    • If a fume hood is unavailable or if irritation is experienced, use a respirator that complies with OSHA regulations (29 CFR 1910.134) or European Standard EN 149, such as a type N95 (US).[1][5]

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure an eyewash station and safety shower are accessible.[1]

    • Work within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

    • Don all required PPE as specified above.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Handle this compound as a powder, taking care to minimize dust generation.[1][5]

    • Avoid all direct contact with the chemical. Do not touch eyes, skin, or clothing.[1]

    • Keep the container tightly closed when not in use.[1][5]

    • After handling, wash hands and forearms thoroughly.

  • Storage:

    • Store this compound in a tightly sealed container.[1][5]

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[1][2]

Disposal Plan: Waste Management and Decontamination

Proper disposal is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect all solid this compound waste and contaminated materials (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Spill Cleanup:

    • In case of a spill, clean it up immediately.[1]

    • Wearing appropriate PPE, gently sweep or vacuum the solid material to avoid generating dust.[1][5]

    • Place the collected material into a suitable container for disposal.[1]

    • Ensure the area is well-ventilated during cleanup.[1]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent.[8]

    • Collect the rinsate as hazardous chemical waste.[8]

    • Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling as scrap.[8]

  • Final Disposal:

    • All chemical waste must be disposed of following institutional policies and in accordance with local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[1]

    • Disposal may involve a licensed chemical destruction facility or controlled incineration.[6] Do not discharge to sewer systems.[6]

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase A Review SDS & Assess Hazards B Ensure Ventilation (Fume Hood) A->B C Don Required PPE B->C D Handle/Weigh this compound (Minimize Dust) C->D Proceed to Handling E Decontaminate Work Area & Equipment D->E After Experiment F Doff PPE Correctly E->F G Segregate Contaminated Waste F->G Proceed to Disposal H Dispose of Waste per Institutional & Regulatory Guidelines G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.